L-LEUCINE (ISOPROPYL-D7)
Description
BenchChem offers high-quality L-LEUCINE (ISOPROPYL-D7) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE (ISOPROPYL-D7) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
138.22 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
L-Leucine isopropyl-d7 chemical structure and properties
Structural Biology, Proteomics, and Metabolic Tracing
Executive Summary
L-Leucine isopropyl-d7 (CAS: 92751-17-2) is a highly specialized, stable isotope-labeled amino acid where the isopropyl side chain is fully deuterated (
Part 1: Physicochemical Characterization[6][7]
The distinct utility of L-Leucine isopropyl-d7 stems from the isotopic substitution at the
1.1 Chemical Identity & Structure
-
Systematic Name: L-Leucine-5,5,5-d3-4-d1-5',5',5'-d3
-
Chemical Formula:
[1][2][4] -
Molecular Weight: 138.22 g/mol (Labeled) vs. 131.17 g/mol (Unlabeled)
-
Mass Shift: +7.04 Da
-
Isotopic Purity: Typically
atom D
Graphviz Diagram 1: Chemical Structure Map This diagram visualizes the specific deuteration sites on the leucine backbone.
Caption: Structural map of L-Leucine isopropyl-d7. Red nodes indicate deuterated positions (isopropyl group).
1.2 Solubility & Stability Data
| Property | Specification | Operational Note |
| Solubility (Water) | Sparingly Soluble (~24 g/L) | Slow to dissolve at neutral pH. |
| Solubility (Acid) | Freely Soluble | Dissolves rapidly in 0.1 M HCl or 5% Formic Acid. |
| Melting Point | >300 °C | Sublimes before melting; stable at high heat. |
| Hygroscopicity | Low | Store desiccated to prevent H/D exchange artifacts (rare but possible). |
| pKa Values | Identical to unlabeled L-Leucine. |
Part 2: Applications in Mass Spectrometry (Proteomics)
In quantitative proteomics (SRM/MRM and SILAC), L-Leucine isopropyl-d7 serves as a "heavy" internal standard. Leucine is one of the most abundant amino acids in proteins (~10% frequency), making it an ideal target for quantification.
2.1 The Deuterium Isotope Effect in Chromatography
Critical Insight: While chemically identical, deuterated isotopologues often exhibit slightly different retention times (RT) in Reversed-Phase LC (RPLC) compared to their protiated counterparts.[5]
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the hydrophobic surface area slightly, causing the deuterated analog to elute earlier than the light (unlabeled) peptide.
-
Impact: In high-resolution runs, the shift can range from 0.1 to 3.0 seconds.[6]
-
Mitigation: When setting MRM dwell times, widen the detection window slightly to account for this pre-elution, or use
leucine if exact co-elution is strictly required (though d7 is significantly cheaper).
2.2 Quantification Workflow
The following diagram outlines a standard "Spike-In" workflow for absolute quantification of a target protein using d7-Leucine peptides.
Graphviz Diagram 2: Proteomic Quantification Workflow
Caption: Workflow for absolute protein quantification using L-Leucine isopropyl-d7 internal standards.
Part 3: Applications in Structural Biology (NMR)
In Nuclear Magnetic Resonance (NMR), L-Leucine isopropyl-d7 is primarily used for spectral simplification and relaxation enhancement .
3.1 Spectral Editing (The "Silencing" Effect)
Large proteins (>30 kDa) suffer from signal overlap, particularly in the crowded methyl region (0.8 - 1.0 ppm).
-
The Problem: Leucine has two methyl groups that produce strong, intense signals that can obscure other critical resonances (like Valine or Isoleucine).
-
The d7 Solution: Incorporating L-Leucine isopropyl-d7 renders the leucine side chains "invisible" in
-NMR experiments. This allows researchers to observe the remaining protonated residues (e.g., Valine, Isoleucine) without interference. -
Relaxation: Deuteration reduces dipolar relaxation pathways, sharpening the lines of neighboring nuclei (e.g., backbone amides) and improving the quality of NOESY spectra.
Part 4: Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Use this protocol for preparing internal standards for mass spectrometry.
-
Calculate Mass: For 10 mL of 100 mM solution, weigh exactly 138.2 mg of L-Leucine isopropyl-d7.
-
Solvent Selection: Do not use pure water, as dissolution will be slow.
-
Recommended: 0.1 M HCl (hydrochloric acid). The acidic pH protonates the amine group, drastically increasing solubility.
-
-
Dissolution:
-
Add the solid to a glass vial.
-
Add 8 mL of 0.1 M HCl.
-
Vortex for 30 seconds until clear.
-
Adjust volume to 10 mL.
-
-
Sterilization: Filter through a 0.22
PVDF membrane (low protein binding). -
Storage: Aliquot into screw-cap cryovials. Store at -20°C. Stable for >2 years.
Protocol B: Incorporation into Cell Culture (SILAC-like)
For metabolic labeling of auxotrophic E. coli or mammalian cells.
-
Media Prep: Prepare "Drop-out" media (DMEM or M9 Minimal Media) lacking L-Leucine.
-
Reconstitution: Add L-Leucine isopropyl-d7 to the media at the standard concentration (e.g., 105 mg/L for DMEM).
-
Note: Ensure the d7-Leucine is the sole source of leucine to ensure 100% incorporation.
-
-
Passaging: Grow cells for at least 5-6 cell doublings to ensure replacement of the natural leucine pool with the deuterated analog.
-
Verification: Lyse a small aliquot of cells and run a test LC-MS to verify >98% incorporation efficiency before proceeding with the main experiment.
References
-
Cambridge Isotope Laboratories. (n.d.).[2] L-Leucine (isopropyl-D7, 98%) Product Data. Retrieved from
-
Sigma-Aldrich. (n.d.). L-Leucine-(isopropyl-d7) 98 atom % D Technical Specification. Retrieved from
-
Zhang, Y., et al. (2011). "Underlying Mechanisms of Chromatographic H/D Isotope Effects." Journal of Separation Science. (Discusses the retention time shift of deuterated isotopologues). Retrieved from
-
Hao, P., et al. (2011). "Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes." Electrophoresis. Retrieved from
- Tugarinov, V., & Kay, L. E. (2004). "Methyl-TROSY spectroscopy of high-molecular-weight protein assemblies.
Sources
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. L-LEUCINE (ISOPROPYL-D7, 98%)_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Difference between L-Leucine-d3 and L-Leucine-isopropyl-d7
Title: Technical Guide: Comparative Analysis of L-Leucine-d3 vs. L-Leucine-isopropyl-d7 in Bioanalytical Applications
Executive Summary
This technical guide dissects the physiochemical and analytical distinctions between L-Leucine-5,5,5-d3 (d3-Leu) and L-Leucine-isopropyl-d7 (d7-Leu). While both serve as Stable Isotope Labeled (SIL) internal standards, they are not interchangeable in high-sensitivity drug development or metabolic flux workflows. The core distinction lies in isotopic interference : d3-Leu suffers from "cross-talk" with the natural isotopic envelope of endogenous leucine (M+3 abundance), whereas d7-Leu operates in a "silent" mass region, offering superior signal-to-noise ratios (S/N) and quantification accuracy in complex biological matrices.
Part 1: Structural & Physiochemical Distinctions
To select the correct isotopologue, one must understand the exact position of the deuterium labels, as this dictates metabolic stability and fragmentation patterns.
| Feature | L-Leucine-5,5,5-d3 | L-Leucine-isopropyl-d7 |
| Chemical Formula | ||
| Mass Shift | +3.018 Da | +7.043 Da |
| Label Position | One methyl group ( | The entire isopropyl group ( |
| Chirality | L-Isomer (S-configuration) | L-Isomer (S-configuration) |
| Metabolic Stability | Moderate: If the side-chain is oxidized at the non-labeled methyl, the label is preserved. | High: The entire hydrophobic tail is labeled; robust against side-chain scrambling. |
Visualization: Structural Labeling Logic
The following diagram illustrates the specific carbon positions labeled in each variant.
Caption: Structural comparison showing the localized methyl labeling of d3 versus the comprehensive isopropyl labeling of d7.
Part 2: Mass Spectrometry Dynamics (The Core Differentiator)
This is the most critical section for analytical scientists. The choice between d3 and d7 is often a function of the Dynamic Range of your assay.
The "M+3" Overlap Problem
In biological samples (plasma/tissue), endogenous L-Leucine concentrations can be high (
-
M+0: Main peak (100%)
-
M+1: ~6-7% intensity
-
M+2: ~1-2% intensity
-
M+3: ~0.1 - 0.5% intensity
The Conflict: If you use L-Leucine-d3 (M+3) as an Internal Standard (IS), the "M+3" signal from the endogenous leucine will contribute to the IS channel.
-
Consequence: At high endogenous concentrations, the IS signal is artificially inflated, leading to non-linear calibration curves and quantification errors.
The Solution: L-Leucine-d7 shifts the IS mass to M+7. The natural abundance of endogenous leucine at M+7 is statistically zero. This creates a "silent region" for the IS, ensuring that 100% of the signal in the M+7 channel comes from your spike, not the sample matrix.
Fragmentation & MRM Transitions
In Triple Quadrupole (QqQ) MS, we use Multiple Reaction Monitoring (MRM).
-
Common Transition (Loss of Formic Acid):
.-
d3-Leu:
-
d7-Leu:
-
-
Implication: Both transitions are stable, but d7 provides a unique daughter ion that is +4 Da heavier than the d3 daughter ion, further reducing interference from isobaric compounds like Isoleucine if chromatographic separation is incomplete.
Part 3: Metabolic Flux & Tracing Applications[1]
In metabolic studies (e.g., protein turnover or BCAA oxidation), the fate of the label is paramount.
-
Reversibility of Transamination: Leucine reversibly converts to
-Ketoisocaproate (KIC).-
Reaction:
-
Observation: The
-hydrogen is lost/exchanged. Since neither d3 (5,5,5) nor d7 (isopropyl) labels the -position, both tracers retain their mass shift during this step.
-
-
Downstream Oxidation (Irreversible):
.-
The isopropyl group remains intact. Both d3 and d7 are suitable for tracing flux into the TCA cycle unless the pathway involves specific methyl-group oxidation where a Kinetic Isotope Effect (KIE) might be relevant.
-
Note: d7-Leu has a deuterium at the
-methine position. Enzymes acting on this specific proton may exhibit a primary KIE ( ), potentially slowing metabolism compared to d3-Leu. For pure tracer kinetics (flux), d3 is often preferred to minimize KIE unless the d7 mass shift is required for detection.
-
Part 4: Experimental Protocol (Self-Validating System)
Protocol: Preparation of a Robust Internal Standard (IS) Working Solution. Objective: Create a d7-Leu IS solution that self-corrects for evaporation and pipetting errors.
Step-by-Step Methodology
-
Primary Stock Preparation (Gravimetric Validation):
-
Weigh 10.0 mg of L-Leucine-isopropyl-d7 into a tared glass vial.
-
Dissolve in 10.0 mL of 0.1M HCl (increases stability/solubility).
-
Validation: Weigh the solvent added. Density of 0.1M HCl
1.00 g/mL. The mass of solution should be . -
Concentration:
.
-
-
Working IS Solution (The "Crash" Solvent):
-
Dilute the Primary Stock into the protein precipitation solvent (e.g., Acetonitrile or Methanol).
-
Target Concentration:
(approx ). -
Why: This allows you to add the IS and precipitate protein in a single step, minimizing pipetting variance.
-
-
The "Blank Check" (System Suitability):
-
Before running samples, inject a "Double Blank" (Mobile Phase only) and a "Blank + IS" (Matrix free, IS only).
-
Pass Criteria:
-
Double Blank at M+7 channel: < 0.1% of IS peak area.
-
Blank + IS at M+0 channel (Endogenous): < 0.5% of LLOQ area. (Ensures the d7 standard is chemically pure and not contaminated with unlabeled leucine).
-
-
-
Sample Processing:
-
Aliquot
Plasma. -
Add
Working IS Solution (in Acetonitrile). -
Vortex (10 min) -> Centrifuge (4000g, 10 min).
-
Inject Supernatant.[1]
-
Part 5: Selection Matrix (Decision Logic)
Use this logic flow to determine which tracer to purchase.
Caption: Decision tree for selecting between d3 and d7 variants based on assay requirements and biological constraints.
References
-
Sigma-Aldrich. (n.d.). L-Leucine-5,5,5-d3 Product Specification & Applications. Retrieved from
-
BenchChem. (2025).[1] Protocol for Leucine-d10 as an Internal Standard in LC-MS Analysis. Retrieved from
-
National Institutes of Health (NIH). (2021). Leucine-Rich Diet Modulates the Metabolomic and Proteomic Profile. Retrieved from
-
Rapid Novor. (2021). Isoleucine and Leucine Mass Spectrometry Distinction. Retrieved from
-
Cambridge Isotope Laboratories. (n.d.). Stable Isotope Standards for Mass Spectrometry. Retrieved from
Sources
Technical Guide: Molecular Weight & Functional Analysis of L-Leucine (Isopropyl-d7)
Executive Summary
This technical guide analyzes the physiochemical properties and experimental utility of L-Leucine (isopropyl-d7), a stable isotope-labeled analog of L-Leucine where the seven hydrogen atoms of the isopropyl side chain are replaced by deuterium (
Key Technical Differentiator: The substitution results in a mass shift of +7.044 Da . This specific mass difference is critical in high-resolution Mass Spectrometry (HRMS) as it places the labeled standard sufficiently far from the natural isotopic envelope of the analyte (M+1, M+2, M+3), preventing signal interference during quantification. Furthermore, the deuteration of the isopropyl moiety introduces a Kinetic Isotope Effect (KIE) that significantly alters metabolic stability against cytochrome P450-mediated oxidation.
Part 1: Chemical & Physical Characterization
Structural Definition
The "isopropyl-d7" designation indicates that deuteration is localized to the branched side chain.
Exact Mass Calculations
For analytical applications, specifically mass spectrometry, the monoisotopic mass is the relevant metric, not the average molar mass found on reagent bottles.
Constants Used:
-
Mass of Protium (
): 1.00783 Da -
Mass of Deuterium (
or D): 2.01410 Da[] -
Mass Difference per Atom (
): 1.00627 Da
Table 1: Comparative Mass Spectrometry Data
| Property | Unlabeled L-Leucine ( | L-Leucine (isopropyl-d7) ( | Difference ( |
| Monoisotopic Mass | 131.0946 Da | 138.1385 Da | +7.0439 Da |
| Average Molar Mass | 131.17 g/mol | 138.22 g/mol | +7.05 g/mol |
| Protonated Ion | 132.1019 m/z | 139.1458 m/z | +7.0439 m/z |
| Dominant Fragment | 86.0969 m/z (Loss of COOH) | 93.1408 m/z | +7.0439 m/z |
Critical Insight: The +7 Da shift is advantageous over +3 Da (d3-leucine) variants. In complex biological matrices, the isotopic envelope of an unlabeled peptide can extend 3–4 Da due to natural
abundance. A +7 Da shift ensures the labeled standard's signal (139) does not overlap with the M+6 isotope of the unlabeled leucine ( 137), ensuring high signal-to-noise ratio (SNR).
Part 2: Visualization of Structural & Mass Relationships
The following diagram illustrates the structural modification and its direct impact on the mass spectral readout.
Figure 1: Structural comparison highlighting the isopropyl deuteration and resulting mass shift.
Part 3: Applications in Drug Development & Proteomics
The Kinetic Isotope Effect (KIE) in Drug Metabolism
In drug development, L-Leucine analogs are often used to study metabolic stability. The isopropyl group is a primary target for oxidation by Cytochrome P450 enzymes (specifically CYP3A4).
-
Mechanism: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of deuterium.[5]
-
Impact: Cleaving a C-D bond requires significantly more activation energy.
-
Result: If C-H bond cleavage at the isopropyl group is the rate-determining step (RDS) in metabolism, replacing it with C-D will significantly reduce the reaction rate (
). This effectively increases the biological half-life ( ) of leucine-based pharmacophores.
SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
While Lysine and Arginine are standard for tryptic digestion, Leucine-d7 is critical for:
-
Chymotryptic Digestion: Chymotrypsin cleaves at bulky hydrophobic residues (Leucine, Phenylalanine, Tyrosine).
-
De Novo Synthesis Tracking: Measuring the rate of protein synthesis in vivo by infusion of Leucine-d7.
Part 4: Experimental Protocol (LC-MS/MS Quantification)
Objective: Absolute quantification of free L-Leucine in plasma using L-Leucine-d7 as an Internal Standard (IS).
Reagents & Preparation
-
Stock Solution: Dissolve L-Leucine-d7 in 0.1M HCl to a concentration of 1 mg/mL. Store at -20°C.
-
Working IS Solution: Dilute stock to 10 µg/mL in Acetonitrile (ACN).
Sample Extraction Workflow
-
Aliquot: Transfer 50 µL of plasma sample to a microcentrifuge tube.
-
Spike: Add 10 µL of Working IS Solution (Leucine-d7).
-
Precipitate: Add 200 µL of ice-cold ACN to precipitate proteins.
-
Vortex/Spin: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Supernatant: Transfer supernatant to an LC vial.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Transition Monitoring (MRM):
-
Analyte (Leu): 132.1
86.1 (CE: 15V) -
Internal Standard (Leu-d7): 139.1
93.1 (CE: 15V)
-
Part 5: Workflow Visualization
The following DOT diagram outlines the logic flow for a SILAC or Quantification experiment using this isotope.
Figure 2: LC-MS/MS Quantification Workflow using L-Leucine-d7.
References
-
Sigma-Aldrich. L-Leucine-(isopropyl-d7) Product Specification & COA. Available at:
-
Cambridge Isotope Laboratories. Stable Isotopes for Mass Spectrometry & Metabolic Research. Available at:
-
Guengerich, F. P. (2017).[6] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[5][6] Methods in Enzymology.[6] Available at:
-
Mann, M. (2006). Functional and quantitative proteomics using SILAC.[7][8] Nature Reviews Molecular Cell Biology. Available at:
-
PubChem. L-Leucine Compound Summary (CID 6106). National Library of Medicine. Available at:
Sources
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. isotope.com [isotope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: L-Leucine (isopropyl-d7) Solubility & Optimization in M9 Minimal Media
Executive Summary
The "Zero-Loss" Mandate for Isotopic Reagents
L-Leucine (isopropyl-d7) is a high-value isotopic reagent used primarily for methyl-TROSY NMR spectroscopy and quantitative proteomics.[1] While its physicochemical properties largely mirror non-deuterated L-Leucine, the high cost of the reagent (> $500/g) demands a protocol that eliminates the risks of precipitation, non-specific binding, or sterility-induced degradation.
This guide addresses the specific challenge of solubilizing hydrophobic branched-chain amino acids (BCAAs) in high-ionic-strength M9 minimal media. Contrary to common misconceptions, the challenge is not the thermodynamic solubility limit (which is ~24 g/L), but the kinetics of dissolution and the pH-induced shock that occurs when mixing acidic stocks with phosphate-buffered media.
Part 1: Physicochemical Properties & Thermodynamics[1]
To master the handling of L-Leucine (isopropyl-d7), one must understand the forces governing its behavior in solution.
The Molecule[2]
-
Molecular Weight: ~138.22 g/mol (compared to 131.17 g/mol for H-Leu).[1]
-
Hydrophobicity: Leucine is one of the most hydrophobic amino acids.[1] The isopropyl side chain drives the molecule to aggregate at the air-water interface (floating powder) rather than solvating, despite being thermodynamically soluble.
-
Isotope Effect: Deuteration (D) slightly increases the hydrophobicity compared to Protium (H) due to the Ubbelohde effect (shorter C-D bond length), but for solubility in M9, this difference is negligible.
The Solvent: M9 Minimal Media
M9 is a high-salt environment designed to buffer pH and provide ions.[1]
-
Ionic Strength: High (~250 mM salts).[1]
-
The "Salting-Out" Threat: According to the Hofmeister series, high concentrations of phosphate (antichaotropic) can reduce the solubility of hydrophobic molecules ("salting out"). However, at the working concentrations required for labeling (50–100 mg/L), Leucine is far below its saturation point.
-
The Real Risk: The risk is not saturation; it is pH mismatch .[1] Leucine is zwitterionic.[1][3][4] It dissolves best when the amine is protonated (low pH) or the carboxyl is deprotonated (high pH). In neutral M9 (pH 7.0–7.4), it is at its isoelectric point (pI ≈ 6.0), where solubility is lowest and dissolution kinetics are slowest.
Solubility Data Comparison
| Solvent System | Temperature | Solubility Limit (Approx.) | Dissolution Kinetics | Recommended for Stock? |
| Water (Neutral) | 25°C | ~24 g/L | Slow (Hydrophobic float) | No |
| 1M HCl | 25°C | > 50 g/L | Instant | Yes |
| 1M NaOH | 25°C | > 50 g/L | Fast | Yes (Risk of racemization) |
| M9 Media (pH 7.4) | 37°C | ~20 g/L | Very Slow | Never (Direct addition) |
Part 2: Strategic Protocol Design
Core Directive: Never add L-Leucine (isopropyl-d7) powder directly to M9 media. The hydrophobic powder will float, requiring excessive heating or stirring that compromises sterility and media integrity.
The "Acid-Solubilized Stock" Method (Gold Standard)
This protocol utilizes the protonation of the
Reagents:
Step-by-Step Workflow:
-
Calculate Dosage: Determine the required amount. Typical NMR labeling requires 50–100 mg/L of culture.[1]
-
Weighing: Weigh the powder into a sterile 1.5 mL microcentrifuge tube. Note: Leucine is not significantly hygroscopic, but work quickly to minimize atmospheric water exchange.
-
Acidification: Add a minimal volume of 1M HCl or dilute acetic acid.[1]
-
Dilution (Optional): If the volume is too small to filter, add 500
L of sterile water. -
Sterilization: Pass the solution through a 0.22
m syringe filter directly into the sterile M9 media flask. -
Buffering: The M9 media contains ~48 mM
and ~22 mM .[1] This high buffering capacity will instantly neutralize the small volume of HCl added, keeping the final media pH stable at 7.4.
Visualization of Workflow
Caption: Workflow for the preparation of L-Leucine (isopropyl-d7) stock solution using the acid-solubilization method to ensure sterility and rapid dispersion in M9 media.
Part 3: The M9 Environment & Biological Context
Why M9? (The NMR Context)
Researchers use M9 because it is a "defined" medium.[1] You control exactly what carbon (Glucose-13C) and nitrogen (NH4Cl-15N) sources the bacteria consume.[1]
L-Leucine (isopropyl-d7) is typically added 1 hour prior to IPTG induction.[1]
-
Auxotrophic Strains: If using a Leu-auxotroph (E. coli strain lacking leuB), the bacteria must import the exogenous labeled leucine.
-
Prototrophic Strains: Even in strains that can make their own leucine, adding the labeled amino acid in excess (100 mg/L) suppresses endogenous biosynthesis via feedback inhibition (IlvH/IlvB enzymes), forcing the uptake of the labeled reagent.
Methyl-TROSY Pathway Logic
The goal is to get the deuterated methyl groups into the final protein.[1]
Caption: Biological pathway of L-Leucine (isopropyl-d7) from M9 media uptake via LIV transporters to incorporation into the target protein for NMR detection.
Part 4: Troubleshooting & QC (Self-Validating Systems)
A robust protocol includes checks to confirm success before proceeding to expensive steps.[1]
The "Crystal Check" (Visual QC)
After adding the acidified Leucine stock to the M9 flask, swirl gently and hold it up to the light.
-
Pass: Solution remains clear.
-
Fail: "Snow globe" effect. Small white crystals indicate precipitation.[1]
-
Cause: The M9 buffering capacity was overwhelmed (rare) or the stock was too concentrated and "crashed out" upon contact.
-
Fix: Warm the flask to 37°C and stir. If it doesn't redissolve, do not proceed to induction.[1]
-
The "Auxotroph Test" (Biological QC)
If using a Leu-auxotroph:
-
Inoculate a small 5 mL M9 culture without Leucine.
-
Inoculate a 5 mL M9 culture with your prepared Leucine stock.
-
Result: The first tube should show no growth (OD600 < 0.1).[1] The second should grow (OD600 > 0.6).[1] This confirms your Leucine is chemically active and accessible.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 6106, Leucine. Retrieved from [Link][1]
-
Cold Spring Harbor Protocols. (2006).[1] M9 Minimal Media (Standard Recipe). Cold Spring Harbor Laboratory Press.[1] Retrieved from [Link]
-
Goto, N. K., & Kay, L. E. (2000).[1] New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology. Retrieved from [Link]
-
Tugarinov, V., & Kay, L. E. (2004).[1] Methyl groups as probes of structure and dynamics in NMR studies of high-molecular-weight proteins. Chemical Reviews. Retrieved from [Link]
Sources
- 1. DL-leucine | C6H13NO2 | CID 857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Leucine-(isopropyl-d7) 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Leucine - Wikipedia [en.wikipedia.org]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. protocols.io [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukisotope.com [ukisotope.com]
- 10. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of Deuterated Leucine Isotopologues in Mass Spectrometry
Executive Summary
In quantitative LC-MS/MS, the selection of a Stable Isotope Labeled (SIL) internal standard is often treated as a commodity decision—simply buying the cheapest deuterated analog. This is a methodological error.
For Leucine (
Key Takeaway: While Leucine-d10 offers superior mass spectral selectivity (+10 Da), it suffers from the largest retention time (RT) shift relative to the analyte, potentially leading to differential matrix suppression. Leucine-d3 minimizes RT shift but requires careful monitoring of isotopic overlap and fragmentation stability.
The Physics of the Deuterium Isotope Effect
To understand the difference between isotopologues, we must first understand why they behave differently in a chromatography column.
Hydrophobicity and Polarizability
The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in a slightly lower polarizability for deuterated molecules. In Reversed-Phase LC (RPLC), this manifests as a reduction in hydrophobicity.
-
The Result: Deuterated isotopologues elute earlier than their non-deuterated (protium) analogs.[1]
-
The Magnitude: The shift is additive. The more deuterium atoms present, the larger the retention time shift (
).
The Risk: Differential Matrix Effects
The primary purpose of an Internal Standard (IS) is to co-elute with the analyte to experience the exact same ionization environment (matrix suppression or enhancement).
If
Figure 1: The Deuterium Isotope Effect in RPLC. Leucine-d10 risks eluting outside the suppression window affecting the native analyte.
Comparative Analysis: d3 vs. d10
L-Leucine-d3 (Methyl-d3)
-
Structure: Deuterium usually on one of the terminal methyl groups.
-
Precursor m/z: 135.1 (Native is 132.1).
-
Pros:
-
Minimal RT Shift:
is often negligible (< 0.02 min), ensuring excellent co-elution. -
Cost: Generally less expensive to synthesize.
-
-
Cons:
-
Mass Interference: A +3 Da shift is the bare minimum. In high-concentration samples, the M+3 isotope of the native analyte (though naturally low abundance for Leucine) can contribute to the IS channel (crosstalk).
-
Fragmentation Risk: If the fragmentation pathway involves the loss of the specific methyl group labeled, the distinction is lost. Note: For Leucine, the major fragment (m/z 86) is the immonium ion which retains the side chain, so d3 is usually safe, shifting to m/z 89.
-
L-Leucine-d10 (Fully Deuterated)
-
Structure: All hydrogens on the side chain and the alpha-carbon are replaced (Perdeuterated).
-
Precursor m/z: 142.2.
-
Pros:
-
Zero Spectral Crosstalk: +10 Da shift makes it impossible for native analyte isotopes to interfere with the IS channel.
-
-
Cons:
-
Significant RT Shift: In high-resolution RPLC, d10 can shift by 5-10 seconds or more. This is sufficient to cause integration issues and differential matrix effects.
-
Cost: Significantly higher.
-
Summary Data Table
| Feature | Leucine-d3 | Leucine-d10 |
| Mass Shift | +3 Da | +10 Da |
| Precursor (ESI+) | 135.1 | 142.2 |
| Dominant Fragment | 89 (Immonium) | 96 (Immonium-d10) |
| RT Shift Risk (RPLC) | Low (Negligible) | High (Significant) |
| Matrix Correction | Excellent (High Co-elution) | Moderate (Risk of separation) |
| Application | High-precision Quant, Complex Matrices | High-Selectivity, Simple Matrices |
Experimental Protocol: Validating the IS Selection
Do not assume your IS is working. You must validate the "Tracking Ability" of the isotopologue.
Phase 1: The Post-Column Infusion Test (Matrix Factor)
This experiment determines if the RT shift of the IS moves it out of a suppression zone.
-
Setup: Tee-in a constant flow of the Native Leucine + Deuterated IS (100 ng/mL) into the LC eluent after the column but before the MS source.
-
Injection: Inject a "Blank" matrix sample (e.g., precipitated plasma) into the LC column.[2]
-
Observation: Monitor the baseline of the infused Leucine. You will see dips (suppression) or peaks (enhancement) caused by the eluting matrix components.[3]
-
Overlay: Inject the Native Leucine and IS normally (without infusion) to see where they elute relative to the suppression dips.
-
Pass: Both Native and IS elute exactly within the same dip (or clean region).
-
Fail: Native elutes in a dip, IS elutes slightly earlier on the shoulder or outside the dip.
-
Phase 2: Fragmentation Confirmation (SRM Design)
Ensure the deuterium label is not lost during the Collision Induced Dissociation (CID).
-
Native Transition:
(Loss of , Immonium ion). -
d3 Transition:
(Confirms label is on the side chain). -
d10 Transition:
(Confirms full retention).
Note: Avoid transitions corresponding to the loss of the side chain (e.g., m/z 132
Decision Logic for Researchers
Use the following logic flow to select the correct isotopologue for your specific assay.
Figure 2: Decision Matrix for Isotopologue Selection. Note that 13C/15N analogs (Carbon-13/Nitrogen-15) are the "Gold Standard" as they possess no hydrophobic shift, but are significantly more expensive.
Troubleshooting Common Issues
Issue 1: "Crosstalk" (Signal in Blank)
-
Symptom: You see a peak in the Native Leucine channel when injecting only the Internal Standard.
-
Cause: Impurity in the IS synthesis (contains % unlabeled) OR naturally occurring isotopes (unlikely for d10, possible for d3).
-
Fix: Run a "Blank + IS" sample. If the interference is >20% of your LLOQ (Lower Limit of Quantification), you must switch to d10 or a higher purity standard.
Issue 2: "Scrambling"
-
Symptom: Loss of linearity or varying response factors.
-
Cause: H/D exchange. Deuterium on exchangeable sites (Amine
, Carboxyl ) will swap with solvent Hydrogen immediately. -
Verification: Ensure you are purchasing Leucine labeled on the Carbon chain (C-D bonds), not the functional groups. Commercial "d3" is almost always Methyl-d3, which is stable.
References
-
Tu, J., et al. (2010). Effect of deuterium isotope on the retention time of reversed-phase liquid chromatography and its impact on the quantitative analysis of small molecules. Journal of Chromatography A.[3]
- Relevance: Foundational paper quantifying the RT shift of deuter
-
Hewavitharana, A. K., et al. (2018).[3] Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects. Journal of Chromatography A.[3]
- Relevance: Discusses the limitations of IS when matrix effects are severe and co-elution is imperfect.
-
Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Pharmaceutical and Biomedical Analysis.
- Relevance: Case study demonstrating failure of deuter
-
Zhang, Z., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry.[4][5][6] Rapid Communications in Mass Spectrometry.
- Relevance: Detailed fragmentation mechanisms of Leucine, critical for selecting MRM transitions.
Sources
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
Methodological & Application
Application Note: Residue-Selective Methyl-TROSY via L-Leucine (isopropyl-d7) Suppression
[1]
Executive Summary
Methyl-Transverse Relaxation Optimized Spectroscopy (Methyl-TROSY) has revolutionized the study of high-molecular-weight proteins (up to 1 MDa) by exploiting the favorable relaxation properties of
This protocol details the "Reverse-Suppression Strategy" using L-Leucine (isopropyl-d7) . By introducing this specific isotopomer into the growth medium, researchers can effectively silence Leucine methyl signals while maintaining high-intensity Valine signals derived from
Scientific Mechanism & Rationale
The Metabolic Dilemma
In E. coli, Valine and Leucine share a common biosynthetic precursor:
-
Valine Pathway: KIV is directly transaminated to Valine.
-
Leucine Pathway: KIV is converted to
-ketoisocaproate (KIC) via -isopropylmalate synthase (LeuA), which is then transaminated to Leucine.
Consequently, adding
The Suppression Solution
The addition of exogenous L-Leucine (isopropyl-d7) exploits the native feedback inhibition mechanism of E. coli. High concentrations of L-Leucine inhibit LeuA (isopropylmalate synthase), shutting down the de novo synthesis of Leucine from the labeled KIV precursor.
-
Result: The organism incorporates the exogenous, NMR-silent (deuterated) Leucine.
-
Outcome: The
-labeled KIV is funneled exclusively into the Valine pathway, yielding a "Val-Only" Methyl-TROSY spectrum.
Metabolic Pathway Diagram
The following diagram illustrates the metabolic fork and the inhibition point utilized in this protocol.
Figure 1: Metabolic logic of Leu-suppression.[1][2] Exogenous d7-Leucine inhibits the conversion of KIV to Leucine, ensuring KIV labels only Valine.
Detailed Experimental Protocol
Materials Required[1][4][5][6][7][8][9][10][11][12]
-
Expression Strain: E. coli BL21(DE3) or similar.[3] (Auxotrophs are not strictly required due to feedback inhibition, but can improve efficiency).
-
Base Medium: M9 Minimal Medium prepared with 99.9%
. -
Carbon Source:
-Glucose (approx. 2-3 g/L) for full deuteration. -
Labeling Precursor:
-Ketoisovalerate ( ) or -Acetolactate. -
Suppression Reagent: L-Leucine (isopropyl-d7) (Sigma/CIL).
-
Note: Use
-Leucine if backbone deuteration is also critical for relaxation times, but isopropyl-d7 is sufficient for methyl silencing.
-
Step-by-Step Workflow
Phase 1: Adaptation and Growth[4]
-
Transformation: Transform freshly competent cells with your plasmid. Plate on LB-Agar (H2O).
-
Adaptation: Pick a single colony and inoculate 2 mL LB (
). Grow for 4-6 hours. Transfer 50 µL into 2 mL M9 ( , 100% deuterated).-
Expert Insight: Direct transfer to 100%
can cause lag. If growth is slow, use a stepped gradient ( ).
-
-
Pre-culture: Grow the M9/
culture overnight at 37°C. -
Large Scale Growth: Inoculate the final volume (e.g., 1L M9/
) with the pre-culture to an of ~0.1.
Phase 2: Precursor Addition (The Critical Step)
Monitor
-
At
(approx. 1 hour before induction):-
Add L-Leucine (isopropyl-d7) to a final concentration of 100 mg/L .
-
Reasoning: This floods the intracellular pool, triggering feedback inhibition of LeuA and ensuring that subsequent protein synthesis uses the deuterated (silent) Leucine.
-
Optional: Add Isoleucine-d10 (50 mg/L) if you wish to suppress scrambling to Ile, though KIV scrambling to Ile is minimal in most strains.
-
-
At
:-
Add the labeling precursor:
-Ketoisovalerate ( ) at 80–100 mg/L . -
Wait 45–60 minutes to allow cellular uptake and metabolic equilibration.
-
Phase 3: Induction and Harvest
-
Induction: Add IPTG (typically 0.5 – 1 mM).
-
Expression: Lower temperature to 20–25°C and express for 16–20 hours.
-
Note: Lower temperatures favor proper folding and reduce metabolic scrambling rates.
-
-
Harvest: Centrifuge cells, wash with NMR buffer, and proceed to purification.
Data Interpretation & Expected Results
The success of this protocol is verified by comparing the
Comparative Spectral Analysis
| Feature | Standard ILV Labeling | Leu-Suppressed (This Protocol) |
| Precursors Used | ||
| Visible Residues | Ile, Leu, Val | Val Only (Ile if KIB added) |
| Spectral Crowding | High (Leu/Val overlap region) | Low (Clean Val detection) |
| Leu Signal Intensity | 100% | < 5% (Residual background) |
| Val Signal Intensity | 100% | ~90-100% |
| Scrambling | Possible Leu | Blocked by exogenous Leu |
Troubleshooting
-
Problem: Weak Leucine signals are still visible.
-
Cause: The concentration of L-Leu(d7) was too low to fully inhibit the endogenous pathway, or it was added too late.
-
Fix: Increase L-Leu(d7) to 150 mg/L and add it 30 minutes before the keto-acid precursor.
-
-
Problem: Valine signals are weak.
-
Cause: General metabolic burden or toxicity of the d7-reagent (rare).
-
Fix: Ensure the d7-Leu is dissolved in
and pH adjusted before addition.
-
References
-
Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val methyl assignments of the 723-residue malate synthase G using a new labeling strategy and novel NMR methods. Journal of the American Chemical Society, 125(45), 13868–13878.
-
Gelis, I., et al. (2007). Structural basis for signal-sequence recognition by the translocase motor SecA as determined by NMR. Cell, 131(4), 756–769.
-
Sprangers, R., & Kay, L. E. (2007). Quantitative dynamics and binding studies of a 20S proteasome by NMR.
-
Lichtenecker, R. (2014). Synthesis of methyl-specifically labeled amino acids and their use in NMR of proteins. Organic & Biomolecular Chemistry, 12, 7204-7216.
-
Sigma-Aldrich / Merck. Stable Isotope Labeled Amino Acids Product Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 3. pure.mpg.de [pure.mpg.de]
- 4. A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Preparation of SILAC Media with L-Leucine (isopropyl-d7)
Introduction: The Strategic Choice of Leucine-d7[1]
While Lysine and Arginine are the canonical amino acids for Stable Isotope Labeling by Amino acids in Cell culture (SILAC), specific experimental constraints often necessitate the use of L-Leucine .[1] Leucine is an essential amino acid with high abundance in the proteome (~10%), making it an excellent candidate for maximizing peptide coverage, particularly in proteins where Lys/Arg residues are sparse or unevenly distributed.[1]
L-Leucine (isopropyl-d7) introduces a mass shift of +7.04 Da .[1] This unique mass difference avoids overlap with the common +6/+10 Da shifts of Arginine and +4/+8 Da shifts of Lysine, allowing for complex multiplexing (e.g., "Triple SILAC" using Lys, Arg, and Leu simultaneously).[1] Furthermore, the deuterium labeling on the isopropyl side chain is metabolically robust, avoiding the "isotope scrambling" often seen with nitrogen-labeled amino acids subject to rapid transamination.[1]
Core Challenges
-
Media Availability: Standard SILAC kits typically lack only Lys and Arg.[1][2][3] Leucine labeling requires custom media deficient in Leucine, Lysine, and Arginine .[1]
-
Molar Equivalence: Due to the mass of the deuterium isotopes, simple gravimetric equivalence (mg/L) results in a molar deficiency of the heavy label.[1] Precise molar calculations are required.
-
Serum Contamination: Leucine is abundant in serum.[1] Incomplete dialysis of Fetal Bovine Serum (FBS) is the primary cause of lower incorporation efficiency (<95%).[1]
Materials & Reagents
Base Media & Serum[1]
-
Custom SILAC Base Medium: DMEM or RPMI 1640 deficient in L-Leucine, L-Lysine, and L-Arginine.[1][2]
-
Note: If only Leucine labeling is desired, Lys and Arg must still be added back as "Light" components.[1]
-
-
Dialyzed Fetal Bovine Serum (dFBS): 10 kDa MWCO (Molecular Weight Cut-Off).[1]
-
Critical: Do not use standard FBS; endogenous Leucine will dilute the label immediately.[1]
-
Isotopes[1]
-
Heavy Leucine: L-Leucine (isopropyl-d7), 98 atom % D.[1][4][5]
-
Light Leucine: L-Leucine (Natural abundance).[1]
-
Co-Reagents: L-Lysine[1][2][4][6][7][8][9]·HCl and L-Arginine[1][2][6][8][9]·HCl (Light or Heavy, depending on experimental design).[1][6][9]
Molar Equivalence Calculations (The "Expertise" Pillar)
To maintain cellular homeostasis, the molar concentration of the heavy amino acid must match the standard formulation of the media, not just the weight.[1]
Formula:
Table 1: Reconstitution Guidelines for Common Media
| Component | Standard Conc. (Light) | MW (Light) | Target Molarity | MW (Heavy: Leu-d7) | Required Heavy Conc. |
| DMEM (High Glucose) | 105.0 mg/L | 131.17 g/mol | 0.80 mM | ~138.22 g/mol | 110.6 mg/L |
| RPMI 1640 | 50.0 mg/L | 131.17 g/mol | 0.38 mM | ~138.22 g/mol | 52.7 mg/L |
> Scientist's Note: Rounding the heavy Leucine amount down to the light mass (e.g., using 105 mg/L for heavy) results in a ~5% deficit in Leucine availability.[1] While cells can tolerate this, it introduces an uncontrolled variable in metabolic rate comparison.[1]
Experimental Workflow
Visualization of the Protocol
Figure 1: Logical flow for the preparation of differential SILAC media, ensuring sterility and concentration accuracy.
Step-by-Step Protocol
Phase 1: Stock Solution Preparation (100x)
-
Calculate: Determine the total volume of media needed. Prepare 100x stock solutions to minimize pipetting errors.
-
Example (for DMEM): Dissolve 525 mg Light Leucine in 50 mL PBS (Target: 10.5 mg/mL).
-
Example (for DMEM): Dissolve 553 mg Heavy Leucine-d7 in 50 mL PBS (Target: 11.06 mg/mL).
-
-
Solubilization: Leucine has moderate solubility (~24 g/L).[1] Vortex vigorously. If necessary, warm slightly to 37°C, but do not boil as this may degrade the isotope or introduce evaporation errors.
-
Pre-Filtration: Syringe filter these stocks (0.22 µm) into sterile aliquots. Store at -20°C if not using immediately.
Phase 2: Media Reconstitution[1]
-
Thaw Serum: Thaw Dialyzed FBS at 4°C overnight. Avoid 37°C water baths for extended periods to prevent protein precipitation.[1]
-
Base Preparation: To a 500 mL bottle of deficient media:
-
Splitting: Divide the base media into two equal volumes (e.g., 250 mL each) into sterile bottles labeled "LIGHT" and "HEAVY".
-
Isotope Addition:
-
LIGHT Bottle: Add 2.5 mL of Light Leucine stock + Light Lys/Arg stocks.
-
HEAVY Bottle: Add 2.5 mL of Heavy Leucine-d7 stock + Light Lys/Arg stocks.
-
Note: Ensure Lys/Arg are added to both bottles at standard concentrations (DMEM: Lys 0.8mM, Arg 0.4mM).
-
Phase 3: Final Sterilization & Storage[1]
-
Filtration: Filter the fully reconstituted media through a 0.22 µm PES (Polyethersulfone) vacuum filter unit. This is critical as the addition of non-sterile amino acid stocks (even if pre-filtered) introduces a contamination risk during handling.[1]
-
Storage: Store at 4°C. Do not freeze complete media. Stability is typically ~6 weeks due to Glutamine degradation.[1]
Quality Control: Incorporation Efficiency
Before running a large-scale differential experiment, you must validate that the cells are fully utilizing the heavy isotope.[1]
-
Culture: Pass cells for at least 5-6 doublings in the heavy media.
-
Harvest: Lyse a small aliquot of cells (10^6 cells).
-
Digestion: Perform a standard trypsin digest.
-
MS Analysis: Run a short LC-MS/MS gradient.
-
Calculation:
[1]
References
-
Ong, S. E., et al. (2002).[1] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][6][8][9][10] Molecular & Cellular Proteomics, 1(5), 376-386.[1] Link
-
Thermo Fisher Scientific. SILAC Protein Quantitation Kits & Reagents User Guide. Link
-
Cambridge Isotope Laboratories. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Application Note. Link
-
Bendall, S. C., et al. (2008).[1][7] Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 7(9), 1587-1597.[1] Link
Sources
- 1. L-Leucine for SILAC - Creative Biolabs [creative-biolabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. Leucine for SILAC | Eurisotop [eurisotop.com]
- 5. isotope.com [isotope.com]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. isotope.com [isotope.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Efficiency Selective Methyl Labeling in E. coli for NMR Studies
Introduction: Unlocking Macromolecular Insights with Methyl Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution.[1] However, as the size of protein systems approaches and exceeds 100 kDa, solution-state NMR faces significant challenges due to rapid signal decay and spectral crowding.[1][2] A powerful strategy to overcome these limitations is the specific introduction of ¹H,¹³C-labeled methyl groups into an otherwise perdeuterated (²H) protein background.[1] This approach, known as selective methyl labeling, leverages the unique properties of methyl groups as sensitive NMR probes.
Methyl groups act as ideal reporters for several reasons:
-
Favorable Relaxation Properties: The rapid rotation of a methyl group, even within a large, slowly tumbling macromolecule, leads to sharper resonance lines and significantly improved signal-to-noise ratios.[1][2]
-
Enhanced Sensitivity: The presence of three equivalent protons per methyl group provides an intrinsic sensitivity boost.[2]
-
Strategic Location: Methyl-bearing amino acids—Isoleucine (Ile), Leucine (Leu), Valine (Val), Methionine (Met), and Alanine (Ala)—are frequently located in hydrophobic cores and at protein-protein or protein-ligand interfaces, making them superb probes for structural and functional studies.[3][4]
-
Reduced Spectral Crowding: The ¹H-¹³C methyl region of an HSQC spectrum is well-dispersed, minimizing signal overlap even in large proteins.[2]
This application note provides a detailed, field-proven guide for researchers to implement robust and cost-effective protocols for the selective labeling of Ile (δ1), Leu/Val (pro-R and pro-S), and Met (ε) methyl groups in proteins expressed in Escherichia coli. We will delve into the biochemical principles, provide step-by-step experimental procedures, and offer insights into process optimization and troubleshooting.
The Biochemical Principle: Hijacking Biosynthesis
Selective methyl labeling is achieved by providing isotopically labeled metabolic precursors to E. coli cultures growing in deuterated minimal medium. The key is to add these precursors shortly before inducing protein expression. This timing ensures that the host cell's biosynthetic machinery incorporates the ¹H,¹³C-labeled precursors directly into the desired amino acids, which are then used for the synthesis of the target protein. To prevent dilution of the label and maintain a deuterated background, the expression is carried out in a D₂O-based minimal medium with deuterated glucose (or other carbon source).
The most common and efficient precursors for Isoleucine, Leucine, and Valine (ILV) labeling are specific α-keto acids.[5]
-
α-ketobutyrate is the precursor for the δ1 methyl group of Isoleucine .
-
α-ketoisovalerate serves as the precursor for both Leucine and Valine methyl groups.
By using specifically ¹³C-labeled versions of these precursors, one can achieve highly specific incorporation of ¹³CH₃ groups into the final protein. For example, using [3-¹³C]-α-ketobutyrate will specifically label the Ile-δ1 methyl group. Similarly, [3,3'-¹³C]-α-ketoisovalerate can be used to label the methyl groups of both Leu and Val.[6] For Methionine labeling, ¹³C-methyl-labeled L-Methionine is added directly to the culture.
The diagram below illustrates the entry points of these precursors into the branched-chain amino acid biosynthetic pathways.
Caption: Precursor incorporation into BCAA pathways.
Materials and Reagents
Equipment:
-
Incubator shaker capable of maintaining 37°C and 18-25°C
-
Spectrophotometer for measuring optical density (OD₆₀₀)
-
Centrifuge capable of pelleting 1L cultures (>5,000 x g)
-
Sterile baffled flasks (2.5-3x the culture volume)
-
Standard protein purification equipment (e.g., sonicator, chromatography system)
Media and Reagents:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the target protein.
-
Deuterium oxide (D₂O, 99.9%)
-
¹⁵NH₄Cl (for ¹⁵N background labeling)
-
²H,¹³C-glucose (or ²H-glycerol) as the primary carbon source
-
M9 salts (Na₂HPO₄, KH₂PO₄, NaCl)
-
Stock solutions: 1 M MgSO₄, 1 M CaCl₂, Thiamine, Biotin
-
Appropriate antibiotic stock solution
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Labeled precursors (see Table 1 for examples)
Detailed Protocol: ILV Selective Methyl Labeling
This protocol is optimized for a 1-liter culture in D₂O-based M9 minimal medium.
Part 1: Preparation of Starter Cultures
-
Expert Insight: A gradual adaptation of the cells to the deuterated minimal medium is crucial for robust growth and high protein yield. We use a two-step starter culture process.
-
LB Pre-culture: Inoculate 5-10 mL of LB medium (with antibiotic) with a single colony from a fresh plate. Grow at 37°C with shaking (220 rpm) for 6-8 hours until turbid.
-
H₂O-M9 Starter: Inoculate 100 mL of H₂O-based M9 minimal medium (containing ¹⁵NH₄Cl and normal glucose) with 1 mL of the LB pre-culture. Grow overnight at 37°C.
-
D₂O-M9 Starter: The next morning, pellet the cells from the H₂O-M9 starter (4,000 x g, 10 min). Resuspend the pellet in 100 mL of D₂O-based M9 medium (containing ¹⁵NH₄Cl and ²H,¹³C-glucose) and grow at 37°C for 8-10 hours, or until the OD₆₀₀ reaches ~0.8-1.0.
Part 2: Main Culture Growth and Labeling
-
Inoculation: Use the entire 100 mL D₂O-M9 starter culture to inoculate 900 mL of fresh, pre-warmed (37°C) D₂O-based M9 medium in a 2.8 L baffled flask.
-
Growth: Grow the main culture at 37°C with vigorous shaking (200-220 rpm) until the OD₆₀₀ reaches 0.7-0.8.[7]
-
Trustworthiness Check: Monitoring the OD₆₀₀ closely is critical. Adding precursors too early can lead to toxicity or metabolic burden, while adding them too late results in inefficient incorporation as the cells exit the logarithmic growth phase.
-
-
Temperature Reduction: Cool the culture to the desired induction temperature (e.g., 18-22°C). Allow the temperature to equilibrate for 20-30 minutes.
-
Precursor Addition: Approximately 60 minutes before induction, add the sterile, dissolved isotopic precursors.[1][2][5] Gently swirl the flask to ensure mixing. (See Table 1 for recommended concentrations).
-
Expert Insight: The precursors are added as solids or dissolved in a small amount of D₂O-M9 medium. This should be done about one hour prior to induction to maximize isotope incorporation and minimize scrambling.[1]
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C until purification.
The entire experimental workflow is summarized in the diagram below.
Caption: Workflow for selective methyl labeling.
Data Presentation: Precursor Concentrations
The optimal concentration of precursors can be protein-dependent, but the following values serve as a robust starting point for achieving high labeling efficiency.
| Target Methyl Group(s) | Precursor | Recommended Concentration (per 1L culture) | Isotopic Form for ¹³CH₃ Labeling |
| Isoleucine (δ1) | α-Ketobutyric acid, sodium salt | 60-80 mg | Sodium [4-¹³C, 3,3-D₂] α-ketobutyrate |
| Leucine & Valine | α-Ketoisovaleric acid, sodium salt | 100-120 mg | Sodium [3-methyl-¹³C, 3,4,4,4-D₄] α-ketoisovalerate |
| Methionine (ε) | L-Methionine | 100-250 mg | L-Methionine ([ε-¹³C]methyl, 99%; D, 98%) |
Table 1: Recommended Precursor Concentrations for Selective Labeling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Density / Poor Growth | 1. D₂O toxicity. 2. Insufficient adaptation to minimal media. | 1. Ensure gradual adaptation protocol is followed. 2. Supplement media with 0.5 g/L of deuterated algal lysate (e.g., ISOGRO®) to boost growth. 3. Ensure all media components are fresh and sterile. |
| Low Protein Yield | 1. Toxicity of the target protein. 2. Toxicity of the labeled precursors. 3. Sub-optimal induction conditions. | 1. Lower the induction temperature (e.g., to 16-18°C) and/or reduce IPTG concentration (0.1-0.4 mM). 2. Add precursors closer to the time of induction (30-45 min prior). 3. Optimize induction OD₆₀₀ (try a range from 0.6 to 1.0). |
| Incomplete Labeling / Scrambling | 1. Precursors added too early. 2. Prolonged expression time leading to metabolic recycling.[1] 3. Contamination with non-labeled amino acids. | 1. Add precursors no more than 60-90 minutes before induction.[1] 2. Limit expression time to ~20-24 hours. 3. Ensure high-purity D₂O and deuterated carbon sources are used. |
Table 2: Troubleshooting Guide for Selective Methyl Labeling.
Conclusion
Selective methyl labeling is an indispensable tool for applying solution-state NMR to high-molecular-weight protein systems.[8] By carefully controlling the growth conditions and strategically introducing isotopically labeled precursors, researchers can generate high-quality samples that yield sharp, well-resolved spectra. The protocols and insights provided in this application note offer a reliable framework for achieving high-efficiency labeling in E. coli, thereby enabling detailed investigations into the structure, dynamics, and interactions of challenging biological macromolecules.
References
-
Cost-effective large-scale expression of proteins for NMR studies. ResearchGate. [Link]
-
Selective Methyl Labeling of Eukaryotic Membrane Proteins Using Cell-Free Expression. Journal of the American Chemical Society. [Link]
-
NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. ResearchGate. [Link]
-
Selective Methyl Labeling of Proteins: Enabling Structural and Mechanistic Studies As Well As Drug Discovery Applications by Solution-State NMR. PubMed. [Link]
-
Selective methyl labeling of eukaryotic membrane proteins using cell-free expression. Europe PMC. [Link]
-
Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. PMC. [Link]
-
NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Journal of the American Chemical Society. [Link]
-
Methyl-Specific Isotope Labeling Strategies for NMR Studies of Membrane Proteins. ResearchGate. [Link]
-
Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Recent. [Link]
-
15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility. EMBL. [Link]
-
Specific Isotopic Labeling of Methyl Groups Has Extended the Molecular Weight Limits for NMR Studies of Protein Structure and. Eurisotop. [Link]
-
NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-Bio. [Link]
-
Methyl-selective isotope labeling using α-ketoisovalerate for the yeast Pichia pastoris recombinant protein expression system. PubMed. [Link]
-
Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Recent. [Link]
-
Biosynthesis of Amino Acids. Biology LibreTexts. [Link]
-
Pathways of isoleucine, valine and leucine synthesis. ResearchGate. [Link]
-
A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. PMC. [Link]
-
Amino acid synthesis. Wikipedia. [Link]
-
KEGG Valine, leucine and isoleucine biosynthesis - Reference pathway. KEGG. [Link]
-
Expressing 15N labeled protein. University of Queensland. [Link]
-
Biosynthetic pathways of valine, leucine, and isoleucine in plants. ResearchGate. [Link]
Sources
- 1. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr-bio.com [nmr-bio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurisotop.com [eurisotop.com]
- 5. isotope.com [isotope.com]
- 6. researchgate.net [researchgate.net]
- 7. Expression Protocol in M9 Minimal Media via T7 Promoter [structbio.vanderbilt.edu]
- 8. Selective Methyl Labeling of Proteins: Enabling Structural and Mechanistic Studies As Well As Drug Discovery Applications by Solution-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Using L-Leucine-d7 for differentiating Leu and Ile in MS
Application Note: Overcoming the Isobaric Challenge Precision Quantification and Differentiation of Leucine and Isoleucine using L-Leucine-d7
Executive Summary
Differentiation between Leucine (Leu) and Isoleucine (Ile) represents a classic analytical challenge in mass spectrometry (MS).[1][2][3][4][5][6][7][8] As isobaric structural isomers (MW: 131.17 g/mol ), they share identical precursor masses and major fragment ions, rendering standard low-energy MS/MS insufficient for discrimination. This guide details a robust protocol utilizing L-Leucine-d7 as a specific Internal Standard (IS). By leveraging the unique mass shift (+7 Da) and predictable chromatographic deuterium isotope effects, researchers can achieve absolute quantification of Leucine while successfully distinguishing it from Isoleucine interferences in complex biological matrices.
The Scientific Challenge: Isobaric Ambiguity
The Problem
Leu and Ile differ only in the arrangement of their alkyl side chains.
-
Leucine: Isobutyl group.
-
Isoleucine: sec-Butyl group.
In standard ESI-MS/MS (positive mode):
-
Precursor Identity: Both appear at m/z 132.1
. -
Fragment Identity: Both yield a dominant immonium ion at m/z 86.1 .
-
Result: Without chromatographic separation, the signals are additive and indistinguishable, leading to gross overestimation of either amino acid.
The Solution: L-Leucine-d7
L-Leucine-d7 (typically labeled on the isopropyl group and/or alpha-carbon) serves two critical functions:
-
Mass Spectral Resolution: It creates a distinct quantification channel (m/z 139.1 → 93.1) free from native Ile interference.
-
Chromatographic Anchor: It acts as a "retention time locker." While Ile and Leu may drift due to matrix effects, the relative retention time (RRT) of native Leu to Leu-d7 remains constant, allowing positive peak identification even when baseline resolution is poor.
Mechanism of Action & Fragmentation Logic
The utility of L-Leucine-d7 relies on specific fragmentation pathways.
-
Native Leucine (132.1): Fragments primarily to m/z 86.1 (loss of HCOOH + H2O equivalent/side chain scission).
-
L-Leucine-d7 (139.1): The deuterium label is retained in the immonium ion, shifting the fragment to m/z 93.1 .
-
Native Isoleucine (132.1): Fragments to m/z 86.1 but also possesses a diagnostic secondary fragment at m/z 69.1 (loss of ammonia + formic acid + methyl/ethyl cleavage specific to the sec-butyl structure) which Leu lacks.
Visualizing the Fragmentation Pathway
Caption: Fragmentation logic differentiating Leu, Ile, and the d7-Standard. The d7-IS provides a unique mass channel (Green) distinct from the shared isobaric noise (Grey).
Detailed Experimental Protocol
A. Materials & Reagents
-
Analyte: L-Leucine, L-Isoleucine (Analytical Grade).
-
Internal Standard: L-Leucine-d7 (isopropyl-d7). Note: Ensure isotopic purity >98% to prevent contribution to the native m/z 132 channel.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Note: A Phenyl-Hexyl column often provides superior selectivity for isomeric amino acids.
B. LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Ionization | ESI Positive (+) | Amino acids protonate readily at acidic pH. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for electrospray stability and separation efficiency. |
| Column Temp | 40°C | Improves mass transfer and peak sharpness. |
| Injection Vol | 2 - 5 µL | Prevent column overload which causes peak broadening/merging. |
Gradient Profile:
-
0-1 min: 2% B (Isocratic hold to elute salts).
-
1-8 min: 2% → 15% B (Shallow gradient is critical for separating isomers).
-
8-10 min: Wash (90% B).
-
10-13 min: Re-equilibration.
C. MRM Transition Table
| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| L-Leucine-d7 | 139.1 | 93.1 | IS / Quant | 15 - 20 |
| L-Leucine | 132.1 | 86.1 | Quantifier | 15 - 20 |
| L-Leucine | 132.1 | 43.1 | Qualifier | 25 - 30 |
| L-Isoleucine | 132.1 | 86.1 | Shared Quant | 15 - 20 |
| L-Isoleucine | 132.1 | 69.1 | Diagnostic | 25 - 30 |
Differentiation & Data Analysis Strategy
This protocol uses a "Chromatographic Anchor" approach. You must account for the Deuterium Isotope Effect , where deuterated isotopologues often elute slightly earlier than native forms on Reverse Phase LC (typically
Step-by-Step Identification Logic:
-
Locate the Anchor: Identify the L-Leucine-d7 peak in the 139.1 → 93.1 channel. Let's say it elutes at RT = 5.00 min .
-
Define the Leu Window: Native Leucine will elute slightly later. Based on validation, expect Native Leu at RT ≈ 5.05 min (Offset +0.05 min).
-
Identify Isoleucine: Isoleucine typically elutes before Leucine on C18 columns. Look for a peak in the 132.1 → 86.1 channel at RT ≈ 4.80 - 4.90 min .
-
Confirm with Diagnostic Ion: Check the 132.1 → 69.1 channel. Only the peak at 4.80 min (Ile) should appear here. The peak at 5.05 min (Leu) should be absent or negligible in this transition.
Workflow Diagram
Caption: Decision tree for assigning Leucine vs. Isoleucine identity using d7-IS as the retention time reference.
Critical Considerations & Troubleshooting
-
Baseline Separation is Key: While MS differentiates the IS from the native, the native Leu and Ile must be chromatographically separated (valley-to-valley) for accurate quantification. If they co-elute perfectly, the 132->86 signal will be the sum of both. The d7-IS only helps you find the Leu peak; it does not physically separate it from Ile.
-
Cross-Talk: Ensure the d7-IS does not contain d0-impurities. Inject a blank containing only the IS and monitor the 132->86 channel. Signal here indicates impurity and will bias Low-Level Quantitation (LLOQ).
-
Column Choice: If C18 fails to separate Leu/Ile, switch to a Chiral Column (e.g., Crown Ether based) or a Porous Graphitic Carbon (PGC) column, which offer superior shape selectivity for isomers.
References
-
Discrimination of Leucine and Isoleucine
- Title: Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer.
- Source: Analytical Chemistry (ACS Public
-
URL:[Link]
-
Deuterium Isotope Effects in LC
- Title: Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers.
- Source: Molecules (via NCBI/PMC).
-
URL:[Link]
-
Method Development for Isomers
- Title: Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chrom
- Source: Journal of Chrom
-
URL:[Link]
-
Diagnostic Fragmentation (w-ions)
Sources
- 1. I/L De Novo Antibody Sequencing - Abterra Biosciences [abterrabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rapidnovor.com [rapidnovor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
Application Note: Dynamic Proteomics – Measuring Protein Turnover via Deuterated Leucine Pulse-Chase
Executive Summary
This guide details the methodology for measuring protein half-life (
Key Advantage: By utilizing deuterium-labeled leucine, researchers can bypass the safety constraints of radioisotopes while gaining peptide-level resolution of protein dynamics, essential for studying proteostasis in neurodegeneration, cancer, and drug efficacy.
Principle of Operation
The core principle relies on the metabolic incorporation of a "heavy" stable isotope (Pulse) followed by a rapid switch to a "light" natural isotope (Chase).[1]
-
Pulse (Labeling): Cells are cultured in media containing deuterated leucine (e.g., Leu-
). Protein synthesis incorporates the heavy label, shifting the mass of newly synthesized proteins. -
Chase (Decay): The media is swapped for one containing excess natural (light) leucine. The synthesis of heavy proteins stops.
-
Measurement: Over time, the heavy signal decays as proteins are degraded. The ratio of Heavy-to-Light (H/L) signal is measured via LC-MS/MS at multiple time points to calculate the degradation rate constant (
).
Visualizing the Workflow
Figure 1: Experimental workflow for Dynamic SILAC pulse-chase. Critical steps include the wash between Pulse and Chase to prevent label carryover.
Experimental Design Strategy (Expertise & Causality)
Tracer Selection: Why Leucine?
-
Abundance: Leucine is the most abundant amino acid in eukaryotic proteins (~10% frequency), ensuring high sequence coverage during MS analysis.
-
Essentiality: Mammalian cells cannot synthesize Leucine de novo. This minimizes the "dilution" of the label by endogenous synthesis, a common issue with non-essential amino acids.
-
Tracer Type: L-Leucine-[5,5,5-
H ] (Leu- ) is standard. It adds a +3 Da mass shift per leucine residue.
The "Recycling" Problem
Critical Insight: When proteins degrade during the Chase phase, they release heavy amino acids back into the intracellular pool. These heavy amino acids can be re-incorporated into new proteins, artificially inflating the "Heavy" signal and leading to an overestimation of protein half-life.
-
Solution: The Chase media must contain a massive excess (10x–100x) of light leucine to "swamp" the precursor pool, statistically minimizing the re-incorporation of recycled heavy leucine.
Comprehensive Protocol
Materials Required[2][3][4][5][6][7][8][9]
-
Custom Media: Leucine-free DMEM or RPMI (dialyzed FBS is mandatory to remove background amino acids).
-
Heavy Tracer: L-Leucine-[
] (purity >98%). -
Chase Reagent: L-Leucine (natural, unlabeled).
-
Lysis Buffer: RIPA buffer with protease/phosphatase inhibitors.
Step-by-Step Methodology
Phase 1: Preparation & Adaptation
-
Dialyze FBS: Dialyze Fetal Bovine Serum (FBS) against PBS (cutoff 10 kDa) to remove endogenous light leucine. Alternatively, purchase commercial dialyzed FBS.
-
Media Prep: Prepare "Heavy Media" by adding Leu-
to Leu-free DMEM at standard concentration (e.g., 105 mg/L for DMEM). -
Adaptation: Culture cells in Heavy Media for at least 5-6 cell doublings to ensure >98% proteome labeling. This establishes the "Time 0" baseline where the proteome is fully heavy.
Phase 2: The Pulse (Verification)
-
QC Check: Before starting the chase, harvest a small aliquot of cells.
-
Verify Labeling: Analyze via MS. If incorporation is <95%, extend the labeling period. Do not proceed to chase if labeling is incomplete.
Phase 3: The Chase (Critical Timing)
-
Wash: Aspirate Heavy Media. Wash cells 3 times with warm, sterile PBS to remove extracellular heavy leucine.
-
Chase Start (
): Add "Chase Media" (DMEM + 10x concentration of Light Leucine).-
Note: The high concentration prevents recycling.
-
-
Incubation: Return cells to the incubator.
Phase 4: Time-Course Harvesting
-
Collection: Harvest cells at predetermined intervals.
-
Suggested Timepoints: 0h, 1h, 4h, 8h, 12h, 24h, 48h.
-
Fast Turnover Proteins: Focus on 0–4h.
-
Slow Turnover Proteins: Extend to 48h+.
-
-
Lysis: Wash cell pellets with ice-cold PBS. Lyse in RIPA buffer. Sonicate and clarify by centrifugation (14,000 x g, 10 min).
-
Stop Point: Lysates can be stored at -80°C.
Analytical Workflow (LC-MS/MS)
Sample Processing
-
Digestion: Perform standard FASP (Filter Aided Sample Preparation) or in-solution digestion using Trypsin.
-
Expert Note: Since Trypsin cleaves at Lys/Arg, Leucine residues will appear internally in peptides. Ensure your search engine is set to detect Leu-
as a variable modification or a metabolic label.
-
-
Desalting: Use C18 StageTips to clean peptides before injection.
Mass Spectrometry Settings[10]
-
Instrument: Orbitrap or Q-TOF (High resolution is required to distinguish the +3 Da shift).
-
Method: Data-Dependent Acquisition (DDA).
-
Dynamic Exclusion: Set to 30s to maximize proteome coverage.
Data Logic
The mass spectrometer detects pairs of peptides. In a degradation experiment (Pulse-Heavy -> Chase-Light), you are monitoring the disappearance of the Heavy peak.
Figure 2: Evolution of MS spectra during the Chase phase. The Heavy signal (Red) decays exponentially as the protein is degraded and replaced by Light (Green) synthesis.
Data Analysis & Calculation
The Equation
Protein degradation follows first-order kinetics. The remaining fraction of the heavy-labeled protein (
Where:
- = Degradation rate constant.
-
= Chase time.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Calculating Half-Life ( )
Once
Summary Table: Expected Outcomes
| Parameter | Fast Turnover Proteins | Slow Turnover Proteins |
| Examples | Transcription factors (c-Myc, p53), Cyclins | Structural proteins (Actin, Tubulin), Histones |
| Half-Life ( | Minutes to < 4 Hours | Days to Weeks |
| Chase Duration | Short (0 - 6 hours) | Long (24 - 72 hours) |
| Recycling Impact | Low (degraded before pool equilibrates) | High (requires mathematical correction) |
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Probable Cause | Corrective Action |
| Incomplete Labeling at T0 | High endogenous Leu in serum. | Ensure FBS is thoroughly dialyzed (10kDa cutoff). |
| No Decay Observed | Protein is extremely stable OR Recycling. | Increase Chase Leu concentration (100x). Check cell viability. |
| Signal Too Low | Ionization suppression. | Enrich peptides (SCX fractionation) or increase starting protein amount. |
| Heavy/Light Ratio Skewed | Arginine-to-Proline conversion. | While rare for Leu, if using Arg/Lys tracers, check for metabolic conversion. For Leu, ensure purity of tracer. |
References
-
Schwanhäusser, B., et al. (2011).Global quantification of mammalian gene expression control.
-
[Link]
-
-
Pratt, J. M., et al. (2002). Multiplexed metabolic labeling of proteins for mass spectrometry-based comparative proteomics. Molecular & Cellular Proteomics.[2]
-
[Link]
-
-
Doherty, M. K., et al. (2005). Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover rates. Proteomics.[3][4][5][2][6]
-
[Link]
-
-
Cambridge Isotope Laboratories. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).[3]
-
Zecha, J., et al. (2018). Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics.[2] Molecular & Cellular Proteomics.[2]
-
[Link]
-
Sources
Application Note: Optimizing Cell Culture Labeling Efficiency with L-Leucine (isopropyl-d7)
[1]
Executive Summary
L-Leucine (isopropyl-d7) is a specialized stable isotope reagent where the isopropyl side chain is fully deuterated (
-
Leu-SILAC: Increasing proteome coverage in hydrophobic proteins or those with sparse Lys/Arg residues.[1]
-
NMR Spectroscopy: Selectively silencing the massive Leucine methyl signals in large protein complexes (background suppression) or studying side-chain dynamics.
Achieving >95% labeling efficiency is the "Gold Standard." However, Leucine—despite being an essential amino acid—is subject to specific metabolic challenges, including transamination-driven scrambling and significant dilution from serum contaminants.[1] This guide details the mechanistic barriers to incorporation and provides a self-validating protocol to overcome them.
Technical Background & Mechanistic Logic
The Isotope[1][2][3]
-
Formula:
-
Mass Shift: +7.044 Da
-
Purity Requirement: >98% atom D enrichment is required to prevent "satellite peaks" in Mass Spectrometry which complicate quantification.[1]
Metabolic Fate & The "Scrambling" Myth
Unlike non-essential amino acids (e.g., Proline, Alanine), Leucine cannot be synthesized de novo by mammalian cells.[1] Theoretically, this should guarantee 100% incorporation.[1] However, in practice, efficiency often stalls at 80-90%.[1]
Why does this happen?
-
Serum Contamination: Standard Fetal Bovine Serum (FBS) contains ~150–300 µM L-Leucine. Without dialysis, this "light" Leucine competes with the "heavy" d7-Leucine.
-
Intracellular Recycling (Autophagy): Cells degrade existing "light" proteins via the proteasome/autophagy, releasing light Leucine back into the free amino acid pool.
-
Reversible Transamination: Leucine exists in equilibrium with
-ketoisocaproate (KIC) via Branched-Chain Amino Acid Transaminases (BCAT). While this doesn't remove the carbon skeleton, it allows the amino group to exchange.[1] More importantly, if the cell has any flux of KIC from other sources (rare but possible in co-cultures), scrambling occurs.[1]
Visualization: The Leucine Incorporation Pathway
Caption: Figure 1. Metabolic flux of Leucine. High labeling efficiency requires maximizing the 'Media Heavy' input while minimizing 'Serum Contamination' and overcoming 'Autophagy' dilution through multiple passages.[1]
Critical Variables for Success
| Variable | Recommendation | Scientific Rationale |
| Serum | Dialyzed FBS (10 kDa cutoff) | Standard FBS contains light Leucine. Dialysis removes free amino acids while retaining growth factors.[1] Failure point #1. |
| Concentration | 50 - 100 mg/L | Leucine is abundant in the proteome (~10%). Depletion triggers autophagy (dilution).[1] Slight excess prevents starvation.[1] |
| Passage Number | Min. 5-6 Doublings | Required to dilute the initial "light" proteome. Mathematically, 5 doublings = |
| Media Base | Deficient DMEM/RPMI | Must be specifically "Lys/Arg/Leu-deficient."[1] Commercial "SILAC Media" often lacks only Lys/Arg; ensure Leu is also absent.[1] |
Detailed Protocol: High-Efficiency Labeling
Phase 1: Reagent Preparation[1]
-
Stock Solution (1000x):
-
Complete Labeling Medium:
-
Base: DMEM or RPMI 1640 (deficient in Leu, Lys, Arg).[1]
-
Add: L-Lysine and L-Arginine (standard isotopic versions or light, depending on experiment design).
-
Add: L-Leucine (isopropyl-d7) to final conc. 84 mg/L (DMEM) or 50 mg/L (RPMI).
-
Add: 10% Dialyzed FBS.
-
Add: Pen/Strep and Glutamine (if not present).[1]
-
Phase 2: Adaptation & Labeling (The "5-Doubling Rule")
This protocol assumes a starting culture of HeLa or HEK293 cells.[1]
-
Passage 0 (Seeding):
-
Passage 1-2 (Expansion):
-
Passage 3 (Harvest/Experiment):
Phase 3: Validation (QC)[1]
Before running the full proteomic experiment, validate incorporation efficiency.[1]
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step workflow for ensuring maximum isotope incorporation. The QC loop is essential to prevent data artifacts.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incorporation < 90% | Non-dialyzed serum used. | Switch to 10kDa cutoff dialyzed FBS immediately. |
| Incorporation Stalls at 94% | High autophagy rates.[1] | Avoid confluence >80%.[1] Change media daily to keep nutrients high and autophagy low.[1] |
| Cell Morphology Changes | "Dialysis Shock."[1] | Dialysis removes small molecules/hormones.[1] Supplement media with insulin or specific growth factors if using sensitive lines.[1] |
| Proline Conversion | Arginine-to-Proline conversion (common in SILAC). | Not applicable to Leucine.[1] Leucine is metabolically robust against conversion to other amino acids.[1] |
References
-
Ong, S. E., et al. (2002).[1] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][3][5][6] Molecular & Cellular Proteomics, 1(5), 376-386.[1] Link
-
Mann, M. (2006).[1] Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology, 7(12), 952-958.[1] Link
-
Schultz, C., & Sprangers, R. (2020).[1][7] Methyl groups as probes for the study of membrane protein structure and dynamics.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 116, 64-84.[1] (Context on Leucine methyl labeling strategies). Link
-
Thermo Fisher Scientific. SILAC Metabolic Labeling Systems - User Guide. (Industry standard protocols for media formulation).[1] Link
-
Cambridge Isotope Laboratories. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). (Source for isotope specifications). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. isotope.com [isotope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. isotope.com [isotope.com]
- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of Deuterated Peptides using Fmoc-L-Leucine-d7
[1]
Abstract & Introduction
The incorporation of stable isotopes into peptide sequences is a cornerstone technique in quantitative proteomics (SILAC, AQUA) and pharmacokinetic profiling. Fmoc-L-Leucine-d7 is a critical building block where the leucine side-chain hydrogens are replaced with deuterium.[1] This modification introduces a mass shift of +7 Da per residue, creating an isotopically "heavy" analog distinguishable by Mass Spectrometry (MS).[1]
Beyond quantitation, deuteration utilizes the Kinetic Isotope Effect (KIE) to enhance metabolic stability. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, potentially slowing the rate of metabolic clearance by enzymes such as CYP450.
This guide details a resource-efficient SPPS protocol designed specifically for expensive deuterated building blocks, deviating from standard high-excess methodologies to conserve material while maintaining coupling efficiency >99%.[1]
Technical Specifications: Fmoc-L-Leucine-d7[1]
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine-d7 |
| Isotopic Enrichment | |
| Chiral Purity | |
| Molecular Weight | ~360.45 g/mol (vs. 353.4 g/mol for proteo-Leu) |
| Labeling Pattern | Side-chain deuteration: |
| Solubility | Soluble in DMF, NMP, DMSO |
Methodology: The "Precious Reagent" SPPS Protocol
Standard SPPS protocols often utilize a 5-fold to 10-fold molar excess of amino acids to drive reactions to completion. However, given the high cost of Fmoc-L-Leucine-d7, this is economically inefficient.[1] The following protocol utilizes a 1.5-fold excess with high-activity coupling reagents to ensure quantitative incorporation.
Reagents & Materials
-
Resin: Rink Amide ProTide or Wang Resin (Loading: 0.3 – 0.5 mmol/g).[1] Low loading is preferred to minimize steric hindrance.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
Step-by-Step Synthesis Workflow
Step 1: Resin Preparation[1]
-
Swell resin in DCM for 20 minutes.
-
Wash with DMF (3 x 1 min).
Step 2: Fmoc Deprotection (Pre-Coupling)[1]
-
Treat resin with 20% Piperidine in DMF (2 x 5 min).
-
Wash with DMF (5 x 1 min) to remove all traces of piperidine. Critical: Residual piperidine will prematurely remove the Fmoc group of the expensive d7-Leu during activation.
Step 3: Activation & Coupling of Fmoc-L-Leucine-d7
Unlike standard cycles, prepare this mixture immediately before addition.[1]
-
Calculate Stoichiometry:
-
Dissolution: Dissolve Fmoc-L-Leucine-d7 and HATU in minimal dry DMF (approx. 0.1 M concentration).[1]
-
Activation: Add DIPEA to the mixture. Shake for 30 seconds.
-
Reaction: Add the activated solution to the resin immediately.
-
Incubation: Agitate at room temperature for 60 to 90 minutes .
-
Note: Standard couplings are often 30 mins; extend this to compensate for lower concentration/excess.[1]
-
Step 4: Monitoring (Kaiser Test)[1]
-
Remove a few resin beads.[1]
-
Perform qualitative Kaiser test.[1]
-
Colorless: Coupling complete. Proceed.
-
Blue: Incomplete. Do NOT repeat with d7-Leu. Instead, perform a "healing" coupling with a small amount of fresh HATU/DIPEA in DMF (no AA) to force unreacted sites, or cap with acetic anhydride if yield loss is acceptable.[1]
-
Step 5: Capping (Optional but Recommended)[1]
-
Treat with Acetic Anhydride/DIPEA/DMF (1:1:8) for 5 minutes to cap any unreacted amines, preventing deletion sequences.
Workflow Diagram
Figure 1: Optimized SPPS cycle for high-value deuterated amino acids, emphasizing the pre-activation step and extended coupling time.
Analytical Validation & Quality Control
Mass Spectrometry (MS)
The primary validation is the mass shift.
-
Expected Shift:
per Leucine residue incorporated.[1] -
Calculation:
.[1] -
Isotopic Envelope: Verify the collapse of the natural M+1/M+2 distribution if the enrichment is high.
HPLC Retention Time Shift (The Deuterium Effect)
A common misconception is that deuterated peptides co-elute perfectly with their proteo-counterparts.[1]
-
Observation: Deuterated peptides typically elute slightly earlier (lower retention time,
) on Reversed-Phase HPLC (C18).[1] -
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond, reducing the hydrophobic surface area and van der Waals interactions with the stationary phase [1].
-
Implication: When purifying, do not rely solely on the UV trace of a standard run. Collect fractions slightly earlier than the expected proteo-peptide peak.
Application: Metabolic Stability (Kinetic Isotope Effect)[1]
Fmoc-L-Leucine-d7 is frequently used to synthesize peptide drugs with enhanced half-lives.[1] The Primary Kinetic Isotope Effect (KIE) occurs when the bond breaking of the isotopically labeled atom is the rate-determining step (RDS) in metabolism.
Mechanism of Action
Metabolic enzymes (e.g., CYP450, peptidases) often initiate degradation by abstracting a hydrogen atom or attacking a bond adjacent to the side chain.
-
C-H Bond Dissociation Energy (BDE): ~338 kJ/mol[1]
-
C-D Bond Dissociation Energy (BDE): ~342 kJ/mol[1]
-
Result: The C-D bond is harder to break. If C-H abstraction is the RDS, the reaction rate (
) can decrease by a factor of 6-10 [2].
Stability Pathway Diagram[1]
Figure 2: The Kinetic Isotope Effect (KIE) mechanism showing how C-D bond strength leads to reduced metabolic clearance.[1]
Troubleshooting & Expert Tips
-
Racemization Risk: While Fmoc-L-Leucine is generally robust, using strong bases or prolonged activation can cause racemization.[1] Always use DIPEA rather than DBU or Piperidine during the coupling step.
-
Solubility: Deuterated amino acids have identical solubility profiles to their non-deuterated counterparts.[1] If the proteo-sequence aggregates, the deuterated one will too. Use Pseudoproline dipeptides or PEG-resins if sequence aggregation is observed.[1]
-
Storage: Store Fmoc-L-Leucine-d7 at +2°C to +8°C, desiccated. Deuterium exchange with atmospheric moisture is negligible for C-D bonds (unlike N-D or O-D), but hydrolysis of the Fmoc ester is a risk.
References
-
Turowski, M., et al. (2003).[1] Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography. Journal of the American Chemical Society. [Link]
-
Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deuterium Incorporation in Mammalian Cells
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for deuterium labeling in mammalian cells. As a senior application scientist, I've designed this guide to provide you with not just protocols, but the reasoning and expertise behind them. This resource will help you navigate the complexities of stable isotope labeling, troubleshoot common issues, and ultimately achieve robust and reproducible results in your metabolic studies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about deuterium labeling to provide a solid foundation for your experimental design.
Q1: What is deuterium labeling and why is it used in mammalian cell culture?
Deuterium (²H or D), a stable isotope of hydrogen, can be used as a tracer to track the metabolic fate of various molecules in cells.[1][2][3][4] By replacing hydrogen with deuterium in substrates like glucose, water (D₂O), or amino acids, we can follow their incorporation into newly synthesized biomolecules such as proteins, lipids, and DNA.[1][2][3][4] This technique is invaluable for:
-
Metabolic Flux Analysis: Quantifying the rate of metabolic pathways.[2][3][4]
-
Proteome Dynamics: Measuring protein synthesis and turnover rates.[5][6][7]
-
Drug Metabolism Studies: Elucidating how cells process therapeutic compounds.
-
Biomarker Discovery: Identifying metabolic changes associated with disease or treatment.
Q2: What are the most common deuterated substrates and how do I choose the right one?
The choice of deuterated substrate depends on the specific metabolic pathway you are investigating.
-
Deuterated Water (D₂O): A cost-effective and versatile tracer, D₂O provides a global view of metabolic activity by labeling multiple biomolecules.[2][3][4] Deuterium from D₂O is incorporated into stable C-H bonds during the biosynthesis of non-essential amino acids, nucleotides, and lipids.[2][3][4][5][6][7]
-
Deuterated Glucose (e.g., [6,6-²H₂]-glucose): Ideal for studying glycolysis, the pentose phosphate pathway, and the TCA cycle.[8][9] The position of the deuterium label on the glucose molecule is critical for tracing specific metabolic routes.
-
Deuterated Amino Acids: Used to investigate amino acid metabolism and protein synthesis. This is a more targeted approach compared to D₂O labeling.
Q3: How does D₂O labeling work in cell culture?
When cells are cultured in a medium containing a low enrichment of D₂O (typically 1-10%), the deuterium rapidly equilibrates with the intracellular water pool.[2][3][4] Through enzymatic reactions, this deuterium is incorporated into the C-H bonds of newly synthesized non-essential amino acids.[5][6][7] These labeled amino acids are then used to build new proteins, allowing for the measurement of protein turnover.[5][6][7]
Q4: Are there any cytotoxic effects associated with deuterium labeling?
While deuterium is a stable isotope, high concentrations of D₂O can have cytotoxic and cytostatic effects on mammalian cells.[10] Most studies show that D₂O concentrations above 30% can significantly impact cell viability and proliferation.[10] Therefore, it is crucial to perform dose-response experiments to determine the optimal, non-toxic D₂O concentration for your specific cell line, which is typically in the range of 1-10%.[2][3][4]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during deuterium labeling experiments.
Problem 1: Low or No Deuterium Incorporation
| Possible Cause | Troubleshooting Steps & Explanation |
| Insufficient Incubation Time | 1. Time-Course Experiment: Perform a pilot study to determine the optimal labeling duration for your cell line and target molecule. Doubling time can be a good starting point. 2. Rationale: Different biomolecules have varying turnover rates. Achieving detectable and steady-state labeling requires sufficient time for the deuterated substrate to be metabolized and incorporated.[11] |
| Sub-optimal Substrate Concentration | 1. Dose-Response Analysis: Test a range of deuterated substrate concentrations to find the optimal balance between labeling efficiency and potential cytotoxicity. 2. Rationale: The concentration of the deuterated tracer directly influences the labeling efficiency. However, excessively high concentrations can be toxic or alter normal metabolism.[10] |
| Metabolic State of the Cells | 1. Monitor Cell Health: Ensure cells are in the exponential growth phase and have a high viability before starting the experiment.[12] 2. Rationale: The metabolic activity of cells significantly impacts the incorporation of stable isotopes. Senescent or unhealthy cells will have altered metabolic fluxes. |
| Incorrect Media Formulation | 1. Verify Media Composition: Double-check that the culture medium does not contain high concentrations of the unlabeled version of your tracer, which would dilute the deuterated substrate. 2. Rationale: Competitive inhibition from unlabeled substrates will reduce the incorporation of the deuterated tracer. |
| Cell Line-Specific Metabolism | 1. Literature Review: Research the known metabolic characteristics of your cell line. 2. Rationale: Different cell lines have distinct metabolic phenotypes that can affect how they utilize specific substrates.[6] |
Problem 2: High Cell Death or Reduced Proliferation
| Possible Cause | Troubleshooting Steps & Explanation |
| D₂O Cytotoxicity | 1. Titrate D₂O Concentration: Perform a toxicity assay (e.g., MTT or Trypan Blue exclusion) with a range of D₂O concentrations (e.g., 5% to 50%).[10] 2. Rationale: High levels of D₂O can be toxic. The IC50 for many cancer cell lines after 72 hours is between 30-50%.[10] |
| Contamination of Deuterated Substrate | 1. Check Substrate Purity: If possible, verify the purity and sterility of your deuterated compound. 2. Rationale: Impurities or microbial contamination in the tracer stock can be detrimental to cell health. |
| Metabolic Stress | 1. Gradual Adaptation: If using high concentrations of a deuterated substrate, consider gradually adapting the cells over several passages. 2. Rationale: Abrupt changes in the nutrient environment can induce cellular stress. |
Problem 3: Inconsistent Results Between Replicates
| Possible Cause | Troubleshooting Steps & Explanation |
| Variable Cell Seeding Density | 1. Standardize Seeding Protocol: Ensure that all experimental replicates are seeded with the same number of cells and reach a similar confluency at the time of harvest.[11] 2. Rationale: Cell density can influence metabolic rates and nutrient availability. |
| Inconsistent Sample Handling | 1. Standardize Quenching and Extraction: Use a rapid and consistent method for quenching metabolism and extracting metabolites to minimize variability. 2. Rationale: Delays or inconsistencies in these steps can lead to changes in metabolite levels and labeling patterns. |
| Instrumental Variability | 1. Run Blanks and Standards: Analyze blank samples and standards to check for instrument carryover and ensure consistent performance.[13] 2. Rationale: Contamination from previous highly enriched samples or instrument drift can lead to inconsistent measurements.[13] |
| Natural Deuterium Abundance | 1. Analyze Unlabeled Controls: Always include unlabeled control samples to measure the natural background abundance of deuterium. 2. Rationale: The natural abundance of deuterium (approximately 0.015%) must be corrected for to accurately quantify incorporation from the tracer.[13] |
Experimental Protocols
Protocol 1: General D₂O Labeling of Adherent Mammalian Cells
This protocol provides a general framework for labeling cells with D₂O. Optimization for specific cell lines is recommended.
Materials:
-
Adherent mammalian cells of interest
-
Complete growth medium
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sterile, deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the D₂O-containing medium by adding the desired volume of D₂O to the complete growth medium. For a 5% D₂O medium, add 5 mL of D₂O to 95 mL of medium.
-
Labeling: Aspirate the old medium from the cells and wash once with PBS. Add the pre-warmed D₂O labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (determined from a time-course experiment).
-
Harvesting:
-
Metabolites: For metabolomic analysis, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the extract.
-
Proteins: For proteomic analysis, wash the cells with ice-cold PBS, then lyse the cells using a suitable lysis buffer.
-
-
Sample Processing and Analysis: Process the samples for analysis by mass spectrometry (GC-MS or LC-MS) to determine deuterium enrichment.[14]
Data Presentation
Table 1: Recommended Starting Concentrations of D₂O for Different Cell Lines
| Cell Line | D₂O Concentration (%) | Incubation Time (hours) | Notes |
| HEK293 | 4-8 | 24-72 | Generally tolerant to D₂O. |
| HeLa | 5-10 | 24-48 | Monitor for signs of cytotoxicity. |
| A549 | 4-6 | 48-72 | May exhibit slower growth at higher concentrations. |
| Primary Cells | 1-5 | 24-96 | More sensitive; start with lower concentrations and longer incubation times. |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell line and experimental goal.
Visualizations
Workflow for Troubleshooting Low Deuterium Incorporation
Caption: A decision tree for troubleshooting low deuterium incorporation.
Metabolic Fate of Deuterium from D₂O
Caption: Incorporation of deuterium from D₂O into macromolecules.
References
-
Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC. (n.d.). Retrieved February 9, 2026, from [Link]
-
Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - bioRxiv. (2025, January 31). Retrieved February 9, 2026, from [Link]
-
Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC. (2025, July 10). Retrieved February 9, 2026, from [Link]
-
Analysis of Mammalian Cell Proliferation and Macromolecule Synthesis Using Deuterated Water and Gas Chromatography-Mass Spectrometry - NIH. (2016, October 13). Retrieved February 9, 2026, from [Link]
-
Mechanisms of cytotoxic effects of heavy water (deuterium oxide: D2O) on cancer cells. (n.d.). Retrieved February 9, 2026, from [Link]
-
Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - Frederick National Lab for Cancer Research. (n.d.). Retrieved February 9, 2026, from [Link]
-
Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review | Request PDF - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review. (2023, February 15). Retrieved February 9, 2026, from [Link]
-
Effects of Low-Level Deuterium Enrichment on Bacterial Growth - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]
-
Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed. (2011, April 15). Retrieved February 9, 2026, from [Link]
-
Isotope Labeling in Mammalian Cells - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]
-
Tracing metabolic flux through time and space with isotope labeling experiments - PMC. (n.d.). Retrieved February 9, 2026, from [Link]
-
Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PubMed Central. (n.d.). Retrieved February 9, 2026, from [Link]
-
a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Publishing. (2022, September 7). Retrieved February 9, 2026, from [Link]
-
Stable isotopes in mammalian research: a beginner's guide | Journal of Mammalogy | Oxford Academic. (2012, April 30). Retrieved February 9, 2026, from [Link]
-
(PDF) Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - ResearchGate. (2024, October 4). Retrieved February 9, 2026, from [Link]
-
Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis. (2024, February 19). Retrieved February 9, 2026, from [Link]
-
Deuterium labelling of metabolites following transfer of heterotrophic... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Deuterium Depletion Guide | Biologix Center. (n.d.). Retrieved February 9, 2026, from [Link]
-
Mammalian Cell Expression for Stable Isotope Labeling - Silantes. (2025, June 2). Retrieved February 9, 2026, from [Link]
-
(PDF) Isotope Labeling in Mammalian Cells - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC - PubMed Central. (n.d.). Retrieved February 9, 2026, from [Link]
-
Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - AWS. (n.d.). Retrieved February 9, 2026, from [Link]
-
Understanding metabolism with flux analysis: from theory to application - PubMed Central. (n.d.). Retrieved February 9, 2026, from [Link]
-
Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures - PMC. (2019, September 28). Retrieved February 9, 2026, from [Link]
-
Metabolic flux analysis with isotope tracing using deuterium-labelled... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Monitoring treatment response in a murine lymphoma with Deuterium Metabolic Imaging and Spectroscopy - ISMRM. (n.d.). Retrieved February 9, 2026, from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. Mechanisms of cytotoxic effects of heavy water (deuterium oxide: D2O) on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. biosynsis.com [biosynsis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Incomplete Labeling in Methyl-TROSY Experiments
Technical Support Center | Application Note: NMR-MT-004
Introduction: The Sensitivity Imperative
In the study of high-molecular-weight protein complexes (>50 kDa), Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) is the gold standard.[1] By targeting the slowly relaxing transitions of
However, the success of this technique relies entirely on the labeling density and the purity of the deuterated background .[1] "Incomplete labeling" is often a misdiagnosis for three distinct failure modes:
-
Metabolic Dilution: The cell synthesizes unlabelled amino acids, diluting the isotope.[1]
-
Metabolic Scrambling: The isotope ends up in the wrong amino acid or position.[1]
-
Relaxation Leakage: Incomplete deuteration of the surrounding protons kills the TROSY effect, mimicking low labeling efficiency.[1]
This guide provides a diagnostic workflow and technical solutions for these specific failure modes.
Part 1: Diagnostic Triage[1]
Before altering protocols, identify the specific nature of the spectral failure.[1] Use this logic flow to categorize your issue.
Diagnostic Logic Tree (DOT Visualization)
Figure 1: Diagnostic logic tree for isolating the root cause of spectral degradation.
Part 2: The Precursor Pathways (ILV Labeling)
The most common Methyl-TROSY application targets Isoleucine (
The Mechanism of Failure
Incomplete labeling in ILV experiments usually stems from metabolic leakage .[1] If the specific precursor is added too early, the cell metabolizes it for energy.[1] If added too late, the cell has already synthesized unlabelled amino acids from the glucose source.[1]
Furthermore, scrambling occurs when the precursors bleed into overlapping pathways.[1]
-
-ketobutyrate (
-KB): Precursor for Ile .[1][3][4] Can scramble if Threonine pathways are active.[1][5][6] -
-ketoisovalerate (
-KIV): Precursor for Val and Leu .[1][3][6]
Biosynthetic Pathway & Intervention Points[1][7]
Figure 2: Simplified ILV biosynthetic pathway. Green hexagons indicate exogenous precursor entry points.[1] Dotted red lines indicate regulation points where imbalance causes yield loss.
Part 3: Troubleshooting Specific Scenarios
Scenario A: "My Isoleucine signals are weak, but Val/Leu are strong."
Cause: Imbalance in precursor uptake.[1] High concentrations of
-
Dosage Adjustment: Ensure the ratio of
-KIV to -KB is optimized. Standard starting points are ~80 mg/L for -KIV and ~50 mg/L for -KB.[1] -
Sequential Addition: Do not add them simultaneously if competition is observed. Add
-KB 15 minutes prior to -KIV.[1]
Scenario B: "I see 'Ghost Peaks' in the Valine region."
Cause: Alanine-to-Valine Scrambling. If you are labeling Alanine (using
-
Suppression: Add unlabelled
-ketoisovalerate and Isoleucine to the media.[1] This "floods" the competing pathways, forcing the cell to use the exogenous (unlabelled) precursors for Val/Leu, keeping the label strictly on Alanine.[1]
Scenario C: "The signals are broad and weak (Low T2)."
Cause: The "Proton Leak."[1] This is not an isotope incorporation issue; it is a relaxation issue. The methyl group is labeled, but the surrounding protons (from the precursor's C3 position or the protein background) are not deuterated, causing rapid dipolar relaxation.[1] Solution:
-
Precursor Exchange: Commercial
-ketoacids often come protonated at the C3 position.[1][4] You must exchange these to deuterium before adding to the media.[1]-
Protocol: Dissolve precursor in
, adjust pH to ~12 (using NaOD), incubate for 2-3 hours (for -KIV) or overnight (for -KB), then neutralize.
-
-
Deuterated Glucose: Ensure you are using
-Glucose ( ) as the carbon source to deuterate the and positions.[1]
Part 4: Optimized Protocol Parameters
Use this reference table to validate your experimental setup. Deviations from these parameters are the most common cause of incomplete labeling.[1]
| Parameter | Standard Requirement | Why it Matters |
| Media Base | M9 Minimal in | Eliminates solvent protons; essential for TROSY effect.[1] |
| Carbon Source | Deuterates the protein backbone/sidechains (non-methyl).[1] | |
| Precursor Timing | 1 hour prior to induction | Allows cellular uptake and shuts down endogenous synthesis pathways before protein production begins.[1] |
| Induction OD | Inducing too late leads to isotope dilution by endogenous metabolism.[1] | |
| Precursor pH | Neutral (~7.[1]0) | Precursors are often acidic salts; adding them can crash the culture pH if not pre-neutralized.[1] |
| Induction Temp | Slower folding often improves incorporation and reduces metabolic scrambling stress.[1] |
The "1-Hour Rule"
Adding precursors exactly 1 hour before IPTG induction is critical.[1][7]
-
< 30 mins: The cellular pool of unlabelled metabolites hasn't been flushed; you get hybrid labeling.
-
> 2 hours: The cell may metabolize the expensive precursors for energy (via the Krebs cycle) rather than protein synthesis, leading to scrambling and low yield.[1]
References
-
Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl TROSY spectroscopy.[1][8] Journal of Biomolecular NMR, 28(2), 165–172.[1][7][8] Link
-
Goto, N. K., et al. (1999). A robust method for obtaining high-resolution NMR spectra of high-molecular-weight proteins.[1] Journal of Biomolecular NMR, 13, 369-374.[1] Link[1]
-
Schütz, S., & Sprangers, R. (2020). Methyl TROSY spectroscopy: A versatile NMR approach to study challenging biological systems.[1][9] Progress in Nuclear Magnetic Resonance Spectroscopy, 116, 56-84.[1][10] Link
-
Gelinski, M., et al. (Cambridge Isotope Laboratories).[1] Methyl and Amino Acid Type Labeling Application Note. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 3. isotope.com [isotope.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress Toward Automated Methyl Assignments for Methyl-TROSY Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing isotope dilution of Leucine-d7 in auxotrophic strains
This guide functions as a Tier 3 Technical Support resource for researchers encountering isotope dilution issues with Leucine-d7 (Leu-d7) in auxotrophic expression systems.
Topic: Preventing Isotope Dilution in Auxotrophic Strains Ticket Priority: High (Data Integrity Risk) Applicable Systems: E. coli (BL21 derivatives), S. cerevisiae, Minimal Media Expression
Diagnostic: Why is your Isotope Diluted?
Before altering your protocol, identify the source of the light isotope (
| Symptom | Diagnosis | Root Cause |
| <95% Incorporation | The "Leak" | Residual de novo biosynthesis. The auxotroph is not a "tight" knockout (e.g., point mutation vs. deletion). |
| Dilution over time | The "Carryover" | Unlabeled Leucine from the starter culture (LB/rich media) was transferred to the labeling phase. |
| Scrambling (Val/Ile) | The "Crossover" | Metabolic interconversion. Labeled Leu precursors are shuttling into Valine/Isoleucine pathways, or vice versa. |
| The "Enzymatic Swap" | Transamination activity exchanges the |
Core Protocol: The "Media Shift" Method
Objective: Eliminate "Carryover" and suppress "Leakiness" by overwhelming metabolic feedback loops.
Direct inoculation into labeled media is the most common cause of dilution. You must physically separate the biomass generation phase (unlabeled) from the protein expression phase (labeled).
Step-by-Step Workflow
-
Biomass Generation: Inoculate strain in rich media (LB) or unlabeled M9. Grow to high density (
).[1] -
The Wash (Critical):
-
The Shift: Resuspend cells in your final Labeled M9 Media containing Leu-d7.
-
The Starvation Block: Incubate at expression temperature for 30-45 minutes before adding IPTG.
-
Why? This forces the bacteria to deplete intracellular pools of light amino acids.
-
Why? It triggers feedback inhibition of biosynthetic pathways if the labeled Leucine concentration is high enough.
-
-
Induction: Add IPTG and proceed with expression.
Recommended Concentrations
To prevent dilution via de novo synthesis (leakiness), you must saturate the uptake transporters and trigger feedback inhibition.
-
Leucine-d7: 100–150 mg/L (Standard M9)
-
Unlabeled Valine: 200 mg/L (Essential to suppress scrambling)
-
Unlabeled Isoleucine: 200 mg/L (Essential to suppress scrambling)
Metabolic Troubleshooting: The "Leak" & Scrambling
Even with leuB deletions, E. coli possesses metabolic plasticity. The branched-chain amino acid (BCAA) pathways are interconnected.
The Problem: Acetolactate Synthase Connectivity
If your strain is "leaky," it is likely synthesizing Leucine precursors from Pyruvate. Furthermore, if you do not supplement Val/Ile, the cell may upregulate the entire BCAA pathway to survive, inadvertently pushing carbon toward Leucine synthesis.
Visualization: The Leak Pathway
The diagram below illustrates where "Light" isotopes enter and how to block them.
Caption: Metabolic flow showing how exogenous Val/Ile/Leu (Green) inhibits the Acetolactate Synthase pathway (Red), preventing de novo synthesis of light Leucine.
Advanced Issue: Alpha-Proton Exchange (Transamination)
Symptom: You are using fully deuterated Leucine (d10 or d7), but NMR shows a strong signal at the
Mechanism:
Amino acid transaminases (e.g., IlvE in E. coli) catalyze the reversible conversion of Leucine to
The Fix:
-
Acceptance: If studying methyl groups (side chains), this is often irrelevant.
-
Protocol Adjustment: Shorten induction times. The longer the cells sit, the more the pool cycles through transamination.
-
Precursor Switch: Instead of Leu-d7, use
-ketoisocaproate-d7 (KIC-d7) .-
Logic: The cell must transaminate KIC to make Leucine. If you provide KIC, the cell performs the final step, incorporating an amine. Note: This still results in a protonated alpha position (if in H2O), but it prevents the "scrambling" loss of side-chain deuteration that can occur in complex salvage loops.
-
Note: If you require a deuterated alpha-position, you must express in
media.[4]
-
FAQ: Rapid Troubleshooting
Q: Can I use a "Dropout" powder mix (M9 minus Leu)? A: Proceed with caution. Commercial dropout mixes often contain trace contaminants or metabolic precursors that allow "leaky" strains to synthesize Leucine. For isotope labeling, always prepare M9 salts, glucose, and amino acids from individual stock solutions.
Q: My auxotroph grows on minimal plates without Leucine. Is it ruined? A: Not necessarily, but it is "leaky."
-
Immediate Fix: Increase the concentration of Leu-d7 to 200 mg/L to outcompete the slow natural synthesis.
-
Long-term Fix: Re-verify the genotype. Ensure you are using a deletion mutant (
), not a point mutant (e.g., leuB6), which can revert.
Q: I see signals for labeled Valine, but I only added Leucine-d7. A: This is Retro-Conversion . The cell is breaking down your expensive Leucine into KIC, then to KIV, and shuffling it into Valine.
-
Solution: Add excess unlabeled Valine (200 mg/L) and Isoleucine (200 mg/L) to the media. This triggers feedback inhibition and prevents the breakdown of your Leucine.
References
-
Gelis, I., et al. (2007).[5] Structural Basis for Signal-Sequence Recognition by the Translocase Motor SecA as Determined by NMR. Cell, 131(4), 756-769. (Demonstrates the use of specific auxotrophs and methyl labeling).
-
Gottschalk, G. (1986). Bacterial Metabolism. Springer-Verlag.[6] (Authoritative text on branched-chain amino acid biosynthesis and regulation).
-
Kerfah, R., et al. (2015).[5] A simple and cost effective method to independently and stereo-specifically incorporate [1H,13C]-methyls in Leu and Val in proteins.[5][7] Journal of Biomolecular NMR, 63, 389–402.
-
Tugarinov, V., & Kay, L. E. (2004).[8] An Isotope Labeling Strategy for Methyl TROSY Spectroscopy. Journal of Biomolecular NMR, 28, 165–172. (The foundational protocol for preventing scrambling in methyl labeling).
-
Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification, 41(1), 207-234. (Reference for media handling and metabolic management in E. coli).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced L-Leucine Production in Escherichia coli via CRISPR-Associated Transposase Genome Engineering | MDPI [mdpi.com]
- 3. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 4. Incorporation of methyl-protonated valine and leucine residues into deuterated ocean pout type III antifreeze protein: expression, crystallization and preliminary neutron diffraction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Leucine Methyl NMR Spectroscopy
Welcome to the technical support center for methyl-labeling NMR. This guide is designed for researchers, scientists, and drug development professionals who leverage the power of leucine methyl probes to study the structure, dynamics, and interactions of large proteins and macromolecular complexes.
Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and complex issues encountered during your experiments, with a focus on resolving the persistent challenge of signal overlap.
Troubleshooting Guide: Resolving Complex Signal Overlap
This section provides detailed, cause-and-effect explanations for tackling severe signal overlap in your leucine methyl NMR spectra.
Question 1: My ¹³C-¹H HSQC/HMQC spectrum of a large (>100 kDa) protein shows a dense cluster of unresolved leucine methyl peaks. How can I achieve better signal dispersion?
Root Cause Analysis:
In large proteins, slow molecular tumbling leads to rapid transverse relaxation (short T₂), which causes significant line broadening. This effect, combined with the sheer number of leucine residues often found in hydrophobic cores, results in severe spectral overlap, making individual resonance assignment and analysis impossible.
Solution Workflow:
Resolving this requires a multi-pronged approach combining isotopic labeling, advanced pulse sequences, and potentially higher magnetic field strengths.
Step 1: Implement a Methyl-TROSY Labeling and Experimental Strategy.
Transverse Relaxation-Optimized Spectroscopy (TROSY) is essential for studying high-molecular-weight systems.[1][2] It works by exploiting interference between dipole-dipole (DD) coupling and chemical shift anisotropy (CSA) relaxation mechanisms, selecting for the one narrow peak out of the four multiplet components.
-
Protocol: Isotopic Labeling for Methyl-TROSY
-
Background: Express your protein in a deuterated (²H) minimal medium (e.g., M9) containing ¹⁵N-ammonium chloride as the sole nitrogen source. This minimizes dipolar broadening from nearby protons.
-
Precursor Addition: About 1 hour before induction, add ¹³C-labeled precursors for leucine. For optimal results, use a precursor that introduces a ¹³CH₃ group while the rest of the residue remains deuterated.[3]
-
Induction: Induce protein expression as you would normally (e.g., with IPTG).
-
Verification: Confirm successful labeling and high levels of deuteration using mass spectrometry.
-
-
Protocol: Acquiring a ¹³C-¹H HMQC Methyl-TROSY Spectrum
-
Spectrometer Setup: This experiment is best performed on a high-field spectrometer (≥800 MHz) equipped with a cryoprobe.
-
Pulse Sequence: Utilize a methyl-TROSY optimized hmqc or hsqc pulse sequence. These sequences are standard in the pulse program libraries of major NMR manufacturers.
-
Key Parameters:
-
Ensure the experiment is set up to select for the narrow, upfield TROSY component.
-
Optimize the recycle delay based on the T₁ relaxation time of your methyl groups to maximize sensitivity.
-
-
Acquisition: Acquire a high-resolution 2D spectrum with a sufficient number of increments in the indirect dimension (¹³C) to resolve peaks.
-
Step 2: Consider Stereospecific Labeling.
Leucine has two methyl groups, δ1 and δ2, which are prochiral. If overlap persists even with standard TROSY, stereospecific labeling can simplify the spectrum by ~50%.
-
How it Works: By using stereospecifically synthesized precursors, you can choose to label only the pro-R (δ1) or pro-S (δ2) methyl group.[4][5] This reduces the number of peaks per leucine residue from two to one, dramatically decreasing spectral crowding.[5]
Question 2: Even with a Methyl-TROSY experiment, some key leucine signals are still overlapped. What are the next steps for resolving these specific ambiguities?
Root Cause Analysis:
While TROSY mitigates broadening, it doesn't change the chemical shifts. Coincidental chemical shift degeneracy can still occur, especially in proteins with highly repetitive structural elements or in specific conformational states.
Solution Workflow:
At this stage, you need to add more dimensions to your experiment, either through higher-dimensionality NMR or by using computational methods to deconvolve signals.
Step 1: Progress to 3D and 4D NMR Experiments.
Adding a third or fourth dimension provides additional frequency axes to resolve overlapping peaks.
-
Recommended Experiment: 3D/4D NOESY-HSQC
-
Principle: This experiment correlates methyl groups that are close in space (<5 Å). A standard ¹³C-¹H HSQC is extended by a NOE mixing time and another frequency-encoding period. Overlapping peaks in the 2D HSQC plane can often be resolved by their unique NOE cross-peaks to other, non-overlapped methyls in the third or fourth dimension.
-
Protocol: 4D ¹³C-¹³C HMQC-NOESY-HMQC
-
Sample: A sample with extensive ¹³CH₃ labeling (e.g., Isoleucine, Leucine, Valine, Methionine - ILVM) is required.[6]
-
Pulse Sequence: Use a 4D methyl-NOESY pulse sequence.[7]
-
Mixing Time (τ_mix): The NOE mixing time is a critical parameter. It should be optimized to maximize the number of cross-peaks without significant signal loss due to relaxation.[7] Typical values range from 100-250 ms.[7]
-
Acquisition Strategy: 4D experiments require significant measurement time. The use of Non-Uniform Sampling (NUS) is highly recommended.[8][9] NUS allows you to acquire a sparse subset of the data points, which can then be computationally reconstructed into a full spectrum, often reducing acquisition time by a factor of 4 or more.[9]
-
-
Step 2: Employ Computational Deconvolution Methods.
If higher-dimensional experiments are not feasible or still fail to resolve the overlap, computational approaches can be used to mathematically separate the overlapping signals.
-
Principle: Algorithms analyze the lineshapes of overlapping peaks and attempt to fit them as a sum of individual Lorentzian or Gaussian peaks.
-
Available Tools:
-
Software Packages: Many NMR processing software suites (e.g., TopSpin, NMRPipe) have built-in deconvolution tools.[7]
-
Specialized Algorithms: Newer methods, such as those using Bayesian deconvolution (e.g., UnidecNMR) or deep learning, can provide more objective and accurate peak picking in crowded spectra.[10][11]
-
Decision Flowchart for Resolving Signal Overlap
Caption: Troubleshooting workflow for resolving spectral overlap.
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal protein concentration for a leucine methyl NMR experiment?
-
A: For optimal signal-to-noise, aim for a concentration of 0.3-0.5 mM.[12] However, for interaction studies or highly sensitive experiments on cryoprobe-equipped spectrometers, concentrations as low as 0.1 mM may be sufficient.[12] Always ensure your protein remains soluble and does not aggregate at the desired concentration and temperature.
-
-
Q2: My spectrum has very broad peaks, even for a smaller protein. What could be the cause?
-
A: Broad peaks can result from several factors unrelated to molecular weight. Check for:
-
Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer is the first step.
-
Sample Heterogeneity: The sample may contain small aggregates or be undergoing conformational exchange on an intermediate timescale. Try centrifuging the sample, adjusting buffer conditions (pH, salt concentration), or acquiring spectra at different temperatures.[13]
-
Paramagnetic Contamination: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all buffers and equipment are free from contaminants.
-
-
-
Q3: How can I distinguish leucine signals from valine or isoleucine signals that often appear in the same spectral region?
-
A: The most robust method is to prepare residue-specific labeled samples.[6][7] For example, you can prepare one sample labeled with only ¹³C-leucine precursors and another with only ¹³C-valine precursors. By comparing the HSQC spectra of these samples to a fully ILV-labeled sample, you can unambiguously identify the residue type for each peak.[6][7]
-
-
Q4: What is the benefit of using an HMQC experiment versus an HSQC?
-
A: Both are used for ¹H-¹³C correlation. The key difference lies in the magnetization transfer period. HSQC (Heteronuclear Single Quantum Coherence) evolves only proton magnetization during the indirect detection period, which can result in narrower lines and better resolution, especially for larger molecules. HMQC (Heteronuclear Multiple Quantum Coherence) evolves both proton and carbon magnetization. While sometimes less resolved, HMQC can be more sensitive and is often preferred in experiments where signal-to-noise is a primary concern.
-
-
Q5: Can I use Non-Uniform Sampling (NUS) for my 2D experiments?
-
A: Yes. While NUS is essential for 3D and 4D experiments, it can also be highly beneficial for 2D experiments.[9] You can use NUS to either significantly shorten the experiment time for a given resolution or, more powerfully, to achieve much higher resolution in the indirect dimension within a standard overnight experiment time.[8] This increased resolution can itself be sufficient to resolve overlapping peaks.
-
References
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research Blog. [Link]
-
Liptak, L. M., et al. (2017). Assigning methyl resonances for protein solution-state NMR studies. Methods in Enzymology, 594, 219–253. [Link]
-
Takeuchi, K., & Wagner, G. (2018). Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. Current Opinion in Structural Biology, 48, 107-115. [Link]
-
Van Raad, M., et al. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. Magnetic Resonance, 4(1), 103-112. [Link]
-
Mas, G., & Crump, M. P. (2019). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Biochemistry, 58(1), 2-15. [Link]
-
McShan, A. (2021). Methyl Sidechain Probes for Solution NMR of Large Proteins. YouTube. [Link]
-
Liptak, L. M., et al. (2017). Assigning methyl resonances for protein solution-state NMR studies. ResearchGate. [Link]
-
Kerfah, R., et al. (2014). CH3-specific NMR assignment of alanine, isoleucine, leucine and valine methyl groups in high molecular weight proteins using a single sample. ResearchGate. [Link]
-
Hajduk, P. J., et al. (2000). NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. Journal of Medicinal Chemistry, 43(23), 4781-4786. [Link]
-
Wishart, D. S. (2015). Comparison of ¹H NMR spectra highlighting methyl signals for leucine, isoleucine, and valine. ResearchGate. [Link]
-
Tugarinov, V., & Kay, L. E. (2005). Methyl TROSY spectroscopy: A versatile NMR approach to study challenging biological systems. ChemBioChem, 6(9), 1547-1554. [Link]
-
Nicholson, L. K., et al. (1992). Dynamics of methyl groups in proteins as studied by proton-detected carbon-13 NMR spectroscopy. Application to the leucine residues of staphylococcal nuclease. Biochemistry, 31(23), 5253-5263. [Link]
-
Xu, Y., & Matthews, S. (2013). TROSY NMR spectroscopy of large soluble proteins. Topics in Current Chemistry, 335, 97-119. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
Qu, X., et al. (2015). Sensitivity of Nonuniform Sampling NMR. The Journal of Physical Chemistry B, 119(18), 5849-5861. [Link]
-
Di Giovanni, A., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]
-
Asakura, T., et al. (2001). Stereospecific assignment of leucine and valine methyl resonances. ResearchGate. [Link]
-
Jack, A. G., & Kelly, G. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1313-1324. [Link]
-
Wüthrich, K. (2003). TROSY in NMR studies of the structure and function of large biological macromolecules. FEBS Letters, 555(1), 154-158. [Link]
-
Baldwin, A. J., et al. (2025). UnidecNMR: a new method for automatic NMR peak detection in 1–4 dimensions. Nature Communications. [Link]
-
Lund University Publications. (n.d.). Assignment of heteronuclear methyl-NMR spectrum of the 44 kDa protein MALT1 Casp-IgL3. [Link]
-
MetaboDecon1D. (n.d.). An R-Package for the Deconvolution and Integration of 1D NMR Data. [Link]
-
Kurauskas, V., et al. (2020). A methyl-TROSY approach for NMR studies of high-molecular-weight DNA with application to the nucleosome core particle. PNAS, 117(23), 12788-12794. [Link]
-
Hoch, J. C., & Stern, A. S. (2017). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. ResearchGate. [Link]
-
Claridge, T. D. W. (2016). Common problems and artifacts encountered in solution‐state NMR experiments. eMagRes, 5, 1-12. [Link]
-
ProteoSquare. (n.d.). NMR sample preparation guidelines. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Augustine, M. P., et al. (2004). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. eScholarship. [Link]
-
bioRxiv. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. [Link]
-
Bruker. (n.d.). Non-Uniform Sampling (NUS). [Link]
-
Mobli, M., & Hoch, J. C. (2017). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. Journal of Magnetic Resonance, 281, 228-235. [Link]
-
Mainz, A., et al. (2013). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Biomolecular NMR, 56(4), 343-349. [Link]
-
LibreTexts. (2019). 12.08 Solving NMR spectra. Chemistry LibreTexts. [Link]
-
Macnaughtan, M. A., & Carlson, E. E. (2020). Deconvolution of Complex 1D NMR Spectra Using Objective Model Selection. Journal of Chemical Information and Modeling, 60(11), 5698-5706. [Link]
-
ResearchGate. (n.d.). Standard pulse sequence for 1D STD NMR. [Link]
-
Golotvin, S., et al. (2006). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling, 46(3), 1236-1243. [Link]
Sources
- 1. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROSY NMR spectroscopy of large soluble proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 9. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UnidecNMR: a new method for automatic NMR peak detection in 1–4 dimensions | Department of Chemistry [chem.ox.ac.uk]
- 12. nmr-bio.com [nmr-bio.com]
- 13. Troubleshooting [chem.rochester.edu]
Technical Support Center: Maximizing Deuterated Protein Yields in Minimal Media
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for deuterated protein production. This guide is designed to provide you with field-proven insights and robust protocols to overcome the unique challenges associated with expressing deuterated proteins in E. coli using minimal media. We will move beyond simple steps, focusing on the underlying principles to empower you to troubleshoot effectively and significantly improve your protein yields.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles researchers face when transitioning from standard protein expression to deuterated systems.
Q1: Why is my E. coli growth so slow in D₂O-based minimal media?
This is the most common observation and is due to the kinetic isotope effect. Deuterium is heavier than protium (¹H), which leads to stronger C-D bonds compared to C-H bonds. This slows down enzymatic reactions critical for metabolism and cell division, resulting in a longer lag phase and doubling time.[1][2] It is not unusual for doubling times to be 2-3 times longer than in H₂O-based media. Furthermore, fully deuterated bacteria can exhibit increased sensitivity to damaging agents.[3] Patience and proper adaptation are key.
Q2: I've switched to D₂O media, but my protein yield is still abysmal. What's the most likely culprit?
Beyond slow growth, the most frequent cause of failure is "isotopic shock."[2] Directly transferring a culture from a standard H₂O-based rich medium (like LB) to a D₂O-based minimal medium (like M9) is extremely stressful for the cells. This shock drastically reduces cell viability and their capacity for protein expression. A gradual adaptation protocol is essential for success.[4][5]
Q3: What level of deuteration can I realistically expect to achieve?
With proper technique, you can achieve >95% deuteration for non-exchangeable protons.[6] The final percentage depends on minimizing any sources of ¹H contamination. This includes using 99.9% D₂O, a deuterated carbon source (e.g., d7-glucose or d8-glycerol), and preparing all stock solutions and buffers in D₂O.[6]
Q4: Can I use my standard E. coli strain, or is a specific type required?
While standard expression strains like BL21(DE3) are commonly used and can be effective, they are not always optimal.[7] Some proteins, especially those that are toxic or prone to misfolding, may benefit from strains like C41(DE3) or Lemo21(DE3), which offer tighter control over expression levels.[7] For eukaryotic proteins with different codon usage, Rosetta(DE3) strains, which supply rare tRNAs, can be beneficial.[7] Adaptive laboratory evolution has also been used to develop E. coli strains with enhanced growth in deuterated media.[6][8]
Q5: How do I prevent deuterium back-exchange during purification?
Deuterium on amide protons (the protein backbone) is readily exchangeable with protons from water. To preserve the deuterium label, it is critical to perform all downstream steps—cell lysis, chromatography, and storage—in D₂O-based buffers.[9] Keeping the protein cold (e.g., 4°C) and working quickly will further minimize back-exchange.[10] Analytical techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are extremely sensitive to back-exchange, which can be minimized by conducting analyses at subzero temperatures.[10]
Troubleshooting Guide: From Poor Growth to Low Yield
This section provides a systematic approach to identifying and solving specific problems encountered during the experimental workflow.
Problem 1: Poor or No Cell Growth in D₂O Minimal Media
| Possible Cause | Scientific Rationale & Recommended Solution |
| Isotopic Shock | Rationale: Cells experience metabolic and osmotic stress when abruptly moved from H₂O to a high-D₂O environment, leading to growth arrest. Solution: Implement a stepwise adaptation protocol. Gradually introduce the cells to increasing concentrations of D₂O, allowing the cellular machinery to adjust. This is the single most critical step for robust growth.[4] See Protocol 1 for a detailed methodology. |
| Media Composition | Rationale: Minimal media can lack sufficient buffering capacity, leading to drastic pH drops as cells secrete acidic byproducts, which inhibits growth.[11] Solution: Increase the concentration of the phosphate buffer components in your M9 media. A simple increase in buffering capacity can lead to a two-fold increase in protein yield.[11] Ensure all essential nutrients, including trace metals, are present. |
| Carbon Source Limitation | Rationale: E. coli metabolism is slower in D₂O, and the standard 2 g/L of glucose in M9 media might be consumed before cells reach an adequate density for induction. Solution: Use a higher concentration of deuterated carbon source, such as 3-4 g/L of d7-glucose.[12] Deuterated glycerol (d8-glycerol) is a common, cost-effective alternative to deuterated glucose.[6] |
Problem 2: Good Cell Growth, but Low Protein Yield After Induction
| Possible Cause | Scientific Rationale & Recommended Solution |
| Suboptimal Induction OD | Rationale: Due to slower growth and different metabolic states, the optimal cell density (OD₆₀₀) for induction in deuterated minimal media is often different from that in rich H₂O media. Inducing too early or too late can severely impact yield.[12] Solution: Perform a small-scale induction test at various OD₆₀₀ values (e.g., 0.7, 0.9, 1.2). Do not assume the standard OD₆₀₀ of 0.6-0.8 is optimal.[5] Some optimized protocols allow for induction at very high cell densities (OD₆₀₀ > 6.0).[4] |
| Induction Temperature | Rationale: Protein synthesis and folding are slower in a deuterated environment.[1] High induction temperatures (like 37°C) can overwhelm the folding machinery, leading to aggregation and the formation of insoluble inclusion bodies.[13] Solution: Lower the induction temperature to 18-25°C and extend the induction time (e.g., 16-24 hours).[13] This slows down protein synthesis, giving nascent polypeptide chains more time to fold correctly. |
| Inefficient Lysis | Rationale: Anecdotal evidence suggests that cells grown in D₂O can be more difficult to lyse.[4] If lysis is incomplete, a significant portion of your target protein will remain trapped in intact cells and be discarded with the cell debris pellet. Solution: After initial lysis (e.g., sonication or microfluidization), take a small sample of the cell debris, resuspend it in SDS-PAGE loading buffer, and run it on a gel alongside your soluble fraction. If a strong band for your protein appears in the debris lane, optimize your lysis protocol by increasing sonication time/amplitude or adding lysozyme. |
Problem 3: Protein is Expressed but is Insoluble (Inclusion Bodies)
| Possible Cause | Scientific Rationale & Recommended Solution |
| Protein Misfolding | Rationale: The kinetic isotope effect impacts the rate of protein folding. The altered dynamics can favor off-pathway aggregation over correct folding, especially for large or complex proteins.[1] Solution: In addition to lowering the induction temperature, consider co-expression with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding. Using a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP), can also be highly effective.[14] |
| Buffer Incompatibility | Rationale: The protein's solubility is highly dependent on the pH and ionic strength of the buffer. A buffer that works well in H₂O may not be optimal in D₂O. Solution: During lysis and purification, perform a small-scale screen of different D₂O-based buffers with varying pH and salt concentrations to find conditions that keep your protein soluble.[15] |
Core Experimental Protocols
Protocol 1: Stepwise Adaptation of E. coli to D₂O Minimal Media
This protocol is designed to gradually acclimate cells to a 100% D₂O environment, preventing isotopic shock and ensuring a healthy culture for protein expression.
Caption: Workflow for purification of deuterated proteins.
Methodology:
-
Buffer Preparation: Prepare all required buffers (Lysis, Wash, Elution, SEC) using 99.9% D₂O. Filter-sterilize all buffers. Crucially, do not autoclave D₂O or D₂O-based solutions , as this can lead to contamination. [16]2. Cell Resuspension: Thaw the frozen cell pellet on ice and resuspend it in ice-cold, D₂O-based Lysis Buffer. A typical buffer might be 50 mM Tris (pD 7.5), 300 mM NaCl, 5 mM Imidazole, prepared in D₂O.
-
Lysis: Perform cell lysis using mechanical means (sonication or microfluidizer) while keeping the sample on ice at all times to dissipate heat and minimize protein degradation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g for 30-45 minutes at 4°C) to pellet cell debris and insoluble protein.
-
Purification: Immediately load the clarified supernatant onto your pre-equilibrated chromatography column (e.g., Ni-NTA for His-tagged proteins). Perform all wash and elution steps at 4°C using D₂O-based buffers.
-
Polishing & Storage: If necessary, perform further purification steps like size exclusion chromatography using D₂O-based buffers. Concentrate the final pure protein and flash-freeze in small aliquots in liquid nitrogen for storage at -80°C.
Data Presentation
Table 1: Typical Growth & Expression Parameters (H₂O vs. D₂O)
This table provides a general comparison to help set realistic expectations for your experiments. Actual values will vary depending on the protein and strain used.
| Parameter | H₂O M9 Media | D₂O M9 Media (Adapted) | Rationale for Difference |
| Doubling Time | ~60-90 min | ~150-240 min | Kinetic Isotope Effect slows metabolism. [1] |
| Typical OD₆₀₀ at Induction | 0.6 - 1.0 | 0.7 - 1.5 (variable) | Slower growth allows for higher density before stationary phase. |
| Optimal Induction Temp. | 18-37°C | 18-25°C | Slower synthesis/folding rates require lower temperatures to prevent aggregation. [13] |
| Typical Yield | 10-100 mg/L | 5-50 mg/L [17] | Slower cellular processes and metabolic burden reduce overall yield. |
Table 2: Recommended Deuterated M9 Media Components (per 1 Liter)
This recipe includes increased buffering capacity to support higher cell densities. All stock solutions must be prepared in 99.9% D₂O and filter-sterilized. [18]
| Component | Stock Concentration | Volume to Add | Final Concentration |
|---|---|---|---|
| 5x M9 Salts (in D₂O) | 5x | 200 mL | 1x |
| d7-Glucose (in D₂O) | 20% (w/v) | 20 mL | 0.4% (4 g/L) |
| ¹⁵NH₄Cl (in D₂O) | 1 M | 1 mL | 1 mM |
| MgSO₄ (in D₂O) | 1 M | 2 mL | 2 mM |
| CaCl₂ (in D₂O) | 1 M | 100 µL | 0.1 mM |
| Thiamine (in D₂O) | 1 mg/mL | 1 mL | 1 µg/mL |
| Biotin (in D₂O) | 1 mg/mL | 1 mL | 1 µg/mL |
| 100x Trace Metals (in D₂O) | 100x | 10 mL | 1x |
| 99.9% D₂O | - | to 1 Liter | >99% |
References
- Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution.
- Martin, D. W., et al. (n.d.). Increasing the buffering capacity of minimal media leads to higher protein yield. PMC - NIH.
- Goldberg, J. (2023). Practical tips for preventing proteins from "crashing out" & what you can do if it happens.
- ResearchGate. (2013). I'm having trouble with my M9 minimal media yields, could someone help me to improve the yield?
- PubMed. (n.d.). [Protective effect of D20 in bacteria (E. coli)].
- Rockland Immunochemicals. (n.d.). Tips for Optimizing Protein Expression and Purification.
- Le, T. H., et al. (2021). Evolving Escherichia coli Host Strains for Efficient Deuterium Labeling of Recombinant Proteins Using Sodium Pyruvate-d3. PMC - NIH.
- Sandiego. (n.d.). E. Coli protein expression protocol.
- ResearchGate. (2018). Protein expressed in Deuterated M9 Media goes into pellet?
- Le, H. V., et al. (2025). A simple protocol for the production of highly deuterated proteins for biophysical studies.
- Biochemistry. (n.d.). Growth of Prototrophic E. coli Strains in D2O Minimal Salts Media.
- Le, H. V., et al. (n.d.). A simple protocol for the production of highly deuterated proteins for biophysical studies. PMC.
- UConn Health. (n.d.). Protocol for minimal medium cell growths.
- Englander, S. W., et al. (n.d.). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC - NIH.
- Möller, J., et al. (n.d.). Deuterium induces a distinctive Escherichia coli proteome that correlates with the reduction in growth rate. PubMed Central.
- Choi, M., & Nesvizhskii, A. I. (n.d.). Protein Quantitation Using Mass Spectrometry. PMC - NIH.
- O'Brien, E. S., et al. (2018). Improving yields of deuterated, methyl labeled protein by growing in H2O. PMC - NIH.
- Sosič, I., et al. (n.d.). Effects of Low-Level Deuterium Enrichment on Bacterial Growth. PMC - NIH.
- Cai, M., et al. (2016). A simple and robust protocol for high-yield expression of perdeuterated proteins in Escherichia coli grown in shaker flasks. PMC.
- iGEM. (2019). M9 mineral medium.
- Robinson, C. M., et al. (2022). Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications.
- ACS Publications. (n.d.). Targeted Quantitation of Proteins by Mass Spectrometry | Biochemistry.
- Scientific Research Publishing. (n.d.). High yield expression of proteins in E. coli for NMR studies.
- iGEM. (n.d.). The Inoue Method for Preparation and Transformation of Competent E. Coli.
- ResearchGate. (2025). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.
- Protein Metrics. (n.d.). Higher Order Structure Workflows.
- ResearchGate. (2025). Evolving Escherichia coli Host Strains for Efficient Deuterium Labeling of Recombinant Proteins Using Sodium Pyruvate-d3.
- Gessner, C., et al. (2022). High-Resolution Hydrogen–Deuterium Protection Factors from Sparse Mass Spectrometry Data Validated by Nuclear Magnetic Resonance Measurements. PMC.
- American Journal of Physiology. (n.d.). Determination of protein synthesis in vivo using labeling from deuterated water and analysis of MALDI-TOF spectrum.
- Patsnap Synapse. (2025). What Are the Top E. coli Strains for High-Yield Protein Expression?
- ResearchGate. (2019). Strain improvement of Escherichia coli K-12 for recombinant production of deuterated proteins.
- Konermann, L., et al. (n.d.). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. PMC.
- NEB. (n.d.). Transformation Protocol (C2528).
Sources
- 1. Deuterium induces a distinctive Escherichia coli proteome that correlates with the reduction in growth rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Low-Level Deuterium Enrichment on Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Protective effect of D20 in bacteria (E. coli)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 18. static.igem.org [static.igem.org]
Validation & Comparative
A Senior Application Scientist's Guide to Quality Control of Deuterated Amino Acid Reagents
For researchers, scientists, and drug development professionals, the quality of deuterated amino acid reagents is paramount. These isotopically labeled compounds are critical tools in a vast array of applications, from metabolic studies and pharmacokinetic analyses to structural biology and proteomics. The precise substitution of hydrogen with deuterium atoms imparts unique properties that are leveraged in sensitive analytical techniques. However, the utility of these reagents is directly dependent on their isotopic enrichment, chemical purity, and enantiomeric integrity.
This guide provides an in-depth comparison of the essential quality control (QC) methods for deuterated amino acid reagents. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles.
The Critical Pillars of Deuterated Amino Acid Quality
The quality of a deuterated amino acid reagent rests on three fundamental pillars:
-
Isotopic Enrichment: This refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. High isotopic enrichment (typically ≥98%) is crucial to minimize interference from the unlabeled analyte and ensure the accuracy of quantitative studies.[1]
-
Chemical Purity: This is the measure of the percentage of the desired deuterated amino acid relative to any other chemical entities. Impurities can arise from the starting materials, synthetic by-products, or degradation products and can interfere with analytical measurements or biological assays.
-
Enantiomeric Purity: For chiral amino acids, it is essential to confirm the stereochemical integrity. The presence of the undesired enantiomer can lead to erroneous results, particularly in biological systems where stereospecificity is key.
This guide will explore the primary analytical techniques used to assess each of these quality attributes, providing a comparative analysis to aid in the selection of the most appropriate methods for your research needs.
Visualizing the Quality Control Workflow
The comprehensive quality control of deuterated amino acids is a multi-step process that employs a suite of orthogonal analytical techniques to ensure the highest standards of purity and identity.
Caption: A typical workflow for the quality control of deuterated amino acid reagents.
I. Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the isotopic enrichment of deuterated compounds. It provides unambiguous information on the site and extent of deuterium incorporation.[2] Both ¹H-NMR and ²H-NMR can be employed for this purpose.
The "Why" Behind the Method
¹H-NMR spectroscopy allows for the determination of isotopic enrichment by observing the disappearance of a proton signal at a specific position in the molecule. The integration of the residual proton signal relative to a known internal standard or a non-deuterated portion of the molecule provides a quantitative measure of the extent of deuteration. Conversely, ²H-NMR directly observes the deuterium signal, offering a direct measure of the deuterated species.
Experimental Protocol: Isotopic Enrichment by ¹H-NMR
This protocol provides a generalized method for determining the isotopic enrichment of a deuterated amino acid using ¹H-NMR.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the deuterated amino acid and a similar amount of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) into a clean NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) that will fully dissolve both the sample and the internal standard. c. Vortex the tube until the sample and standard are completely dissolved.
2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Acquire a quantitative ¹H-NMR spectrum. Key parameters to ensure quantitativity include:
- Pulse Angle: A 90° pulse angle.
- Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons. A typical starting point is 30 seconds.
- Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Data Processing and Analysis: a. Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). b. Phase and baseline correct the spectrum. c. Integrate the signal corresponding to the residual protons at the deuterated position(s) and the signal of the internal standard. d. Calculate the isotopic enrichment using the following formula:
Comparison of NMR Methods for Isotopic Enrichment
| Feature | ¹H-NMR | ²H-NMR |
| Principle | Indirectly measures deuteration by quantifying residual protons. | Directly measures the deuterium signal. |
| Sensitivity | High | Low |
| Resolution | High | Low |
| Quantitative Accuracy | Excellent with proper experimental setup. | Can be challenging due to broader lineshapes and quadrupolar relaxation. |
| Instrumentation | Standard NMR spectrometers. | Requires a spectrometer with a deuterium probe or a broadband probe tunable to the deuterium frequency. |
II. Chemical Purity Assessment by Mass Spectrometry (MS)
Mass spectrometry, coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for assessing the chemical purity of deuterated amino acids. These techniques can separate the main component from impurities, which can then be identified and quantified.
Causality in Method Selection: LC-MS vs. GC-MS
The choice between LC-MS and GC-MS depends on the properties of the amino acid and the desired information.
-
LC-MS is generally preferred for its versatility and applicability to a wide range of amino acids without the need for derivatization. It is particularly well-suited for non-volatile and thermally labile compounds.[3][4]
-
GC-MS often provides higher chromatographic resolution and sensitivity but typically requires derivatization of the amino acids to make them volatile. This additional step can introduce potential sources of error.[5][6]
Experimental Protocol: Chemical Purity by LC-MS/MS
This protocol outlines a general method for the analysis of deuterated amino acids by LC-MS/MS.
1. Sample Preparation: a. Prepare a stock solution of the deuterated amino acid in a suitable solvent (e.g., water, methanol) at a concentration of approximately 1 mg/mL. b. Prepare a series of dilutions from the stock solution to create a calibration curve. c. For the analysis of impurities, a single, more concentrated solution may be used.
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a typical starting point.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry (MS):
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for amino acids.
- Scan Mode: Full scan mode to identify all ions present in the sample.
- MS/MS (for impurity identification): Product ion scans of the main component and any detected impurities can provide structural information.
3. Data Analysis: a. Integrate the peak area of the deuterated amino acid and any detected impurities in the chromatogram. b. Calculate the chemical purity as the percentage of the main peak area relative to the total peak area of all components. c. Identify impurities by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with known compounds or by using high-resolution mass spectrometry for accurate mass measurement and elemental composition determination.
Quantitative Comparison of LC-MS and GC-MS for Amino Acid Analysis
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range.[3] | Can achieve pg/mL to fg/mL levels, especially with selective derivatization. |
| Limit of Quantification (LOQ) | Generally in the low to mid ng/mL range.[3] | Can be in the low pg/mL range. |
| Precision (RSD%) | Typically <15% for inter-day and intra-day precision.[3] | Often <10% for inter-day and intra-day precision.[5] |
| Throughput | High, with run times often less than 10 minutes per sample. | Can be high with automated derivatization, but the derivatization step adds time.[5] |
III. Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)
For chiral deuterated amino acids, confirming the enantiomeric purity is a critical quality control step. Chiral HPLC is the most widely used technique for this purpose, offering accurate and robust separation of enantiomers.[7]
The Rationale for Chiral Separations
Chiral separations are achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the amino acid. This differential interaction leads to different retention times, allowing for their separation and quantification.[8]
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
This protocol describes a general method for the determination of enantiomeric purity using a polysaccharide-based chiral column.
1. Sample Preparation: a. Dissolve the deuterated amino acid in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. Chiral HPLC Analysis: a. Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective.[7] b. Mobile Phase: The mobile phase composition is critical for achieving separation and will depend on the specific amino acid and chiral column. A common starting point for reversed-phase separations is a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). c. Flow Rate: 0.5-1.0 mL/min. d. Detection: UV detection at a wavelength where the amino acid absorbs (typically around 210 nm). e. Injection Volume: 10 µL.
3. Data Analysis: a. Integrate the peak areas of the major (desired) enantiomer and the minor (undesired) enantiomer. b. Calculate the enantiomeric purity (or enantiomeric excess, ee%) as follows:
Visualizing the Chiral Separation Process
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromservis.eu [chromservis.eu]
Verification of Stereochemical Purity in L-Leucine (isopropyl-d7): A Comparative Technical Guide
Executive Summary
L-Leucine (isopropyl-d7) is a critical stable isotope-labeled standard used in quantitative proteomics (SILAC), metabolic flux analysis, and biomolecular NMR. Its utility relies entirely on two factors: isotopic enrichment (
Contamination with D-Leucine-d7 introduces biological artifacts, as D-amino acids are not metabolically active in most mammalian pathways and can cause signal splitting in NMR or retention time shifts in high-resolution chromatography.
This guide objectively compares the two primary methodologies for verifying the stereochemical purity of L-Leucine-d7: Chiral GC-MS (the gold standard for isotopic specificity) and HPLC with Marfey’s Reagent (the accessible alternative).
Part 1: The Challenge of Isotopic Stereochemistry
Verifying L-Leucine-d7 is more complex than standard amino acid analysis due to the deuterium label on the isopropyl side chain.
-
The Isotope Effect: Deuteration (
) can cause slight retention time shifts ( ) compared to the unlabeled standard ( ). A standard L-Leucine reference is not sufficient for precise peak matching; an L-Leucine-d7 reference is required. -
The "Blind Spot" of Polarimetry: Optical rotation is insufficient for high-purity standards. It cannot detect small percentages (<1%) of D-isomer or isotopic impurities.
-
Mass Spectrometry Requirement: To confirm the label is actually on the isopropyl group (and not scrambled), mass spectrometry is required alongside chiral separation.
Part 2: Comparative Analysis of Methodologies
Method A: Chiral GC-MS (Recommended)
Mechanism: Derivatization to volatile esters followed by separation on a chiral stationary phase (e.g., Chirasil-L-Val).[1] Best For: Reference standard certification, simultaneous isotopic/chiral verification.
Method B: HPLC with Marfey’s Reagent (FDAA)
Mechanism: Reaction with a chiral reagent (FDAA) to form diastereomers, which are separated on a standard achiral C18 column. Best For: Routine batch checking, labs without GC-MS, aqueous samples.
Comparison Matrix
| Feature | Chiral GC-MS (Chirasil-Val) | HPLC (Marfey's Reagent) |
| Separation Principle | Chiral Stationary Phase Interaction | Diastereomer Formation (Achiral Phase) |
| Detector | Mass Spectrometer (SIM Mode) | UV (340 nm) or MS |
| Sensitivity (LOD) | High (Femtomole range) | Moderate (Picomole range) |
| Isotopic Confirmation | Excellent (Differentiates | Poor (UV cannot distinguish isotopes) |
| Sample Prep | Complex (Anhydrous derivatization) | Simple (Aqueous compatible) |
| Racemization Risk | Low (if acidic reagents used) | Low (controlled pH) |
| Cost per Run | High (Column + Helium) | Moderate (Standard Column) |
Part 3: Experimental Protocols
Protocol 1: The Gold Standard – Chiral GC-MS
This protocol uses PFPA (Pentafluoropropionic anhydride) and Isopropanol . This derivative is chosen because it produces stable, volatile compounds where the isopropyl side chain (containing the
Reagents:
-
L-Leucine (isopropyl-d7) sample.
-
2-Propanol (Isopropanol), acidified (3N HCl).
-
Pentafluoropropionic anhydride (PFPA).
-
Dichloromethane (DCM).
Workflow:
-
Esterification: Dissolve 50 µg of sample in 200 µL of acidified isopropanol (3N HCl/IPA). Heat at 100°C for 45 minutes.
-
Expert Note: This step must be anhydrous to drive the reaction.
-
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 60°C.
-
Acylation: Add 50 µL of PFPA and 150 µL of DCM. Heat at 100°C for 15 minutes.
-
Cleanup: Evaporate reagents under nitrogen. Re-dissolve in 100 µL of pure DCM.
-
Analysis: Inject 1 µL into GC-MS.
GC-MS Parameters:
-
Column: Chirasil-L-Val (25 m × 0.25 mm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 50°C (1 min)
4°C/min 190°C. -
SIM Mode: Monitor ions specific to the leucine side chain.
-
Target Ion: Look for the fragment
. For -Leu, this mass will be shifted by +7 Da compared to standard Leu.
-
Protocol 2: The Alternative – HPLC with Marfey’s Reagent
Use this method if GC-MS is unavailable or if the sample is already in an aqueous buffer.
Reagents:
-
FDAA (Marfey’s Reagent): 1% solution in acetone.[2]
-
Buffer: 1M NaHCO
. -
Quench: 2M HCl.
Workflow:
-
Reaction: Mix 50 µL sample (50 mM) + 100 µL FDAA solution + 20 µL 1M NaHCO
. -
Incubation: Heat at 40°C for 1 hour. (Do not overheat; FDAA can degrade).
-
Quench: Add 20 µL 2M HCl to stop the reaction and protonate the derivatives.
-
Dilution: Dilute with 200 µL mobile phase (Acetonitrile/Water).
-
Analysis: Inject 10 µL into HPLC.
HPLC Parameters:
-
Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 10% B to 50% B over 40 minutes.
-
Expected Result: L-Leu-FDAA elutes before D-Leu-FDAA.
Part 4: Visualization of Workflows
Diagram 1: Method Selection Logic
This decision tree helps researchers choose the correct validation path based on their specific constraints (Sample matrix vs. Purity requirements).
Caption: Decision matrix for selecting between GC-MS and HPLC based on analytical needs.
Diagram 2: Chiral GC-MS Workflow
This diagram visualizes the critical chemical transformation required for the GC-MS method.
Caption: Two-step derivatization process converting non-volatile L-Leu-d7 into a GC-compatible derivative.
Part 5: Data Interpretation & Quality Control
To validate the assay, the following system suitability parameters must be met:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Ensures baseline separation for accurate integration of impurities. | |
| Signal-to-Noise | Verifies sensitivity is sufficient to detect trace racemization. | |
| Mass Accuracy | Confirms the peak is the deuterated species, not an environmental contaminant. | |
| Blank Run | No peaks at | Ensures reagents (PFPA/FDAA) are not contaminated. |
Expert Insight on Data Analysis: When analyzing GC-MS data, do not rely solely on Total Ion Current (TIC). You must extract the ion chromatograms (EIC).
-
L-Leu-d7: Elutes first (typically).
-
D-Leu-d7: Elutes second.
-
L-Leu-d0 (Unlabeled): May co-elute with L-Leu-d7 on the time axis, but is spectrally distinct. This is why GC-MS supersedes HPLC —it can quantify the 1-2% unlabeled impurity that often remains from incomplete synthesis.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9][10] [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[10] Journal of Chromatography A. (Foundational text on Chirasil-Val columns). [Link]
-
Zahradníčková, H., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.[11][12] Amino Acids.[2][3][4][5][6][7][8][9][10] [Link]
Sources
- 1. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. isotope.com [isotope.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Buy ʟ-Leucine-3-d₁ 99 atom D, 99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Leucine-d7 Uptake in Healthy vs. Disease Cells
Executive Summary
In the landscape of metabolic dysregulation, the uptake of Branched-Chain Amino Acids (BCAAs)—specifically Leucine—serves as a critical biomarker for disease progression.[1] Leucine is not merely a substrate for protein synthesis; it is the primary agonist for the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, which governs cell growth and autophagy.
This guide compares the efficacy of Leucine-d7 (L-Leucine-d7) against traditional radiolabeled (
Technical Rationale: The LAT1-mTOR Axis
To understand the uptake assay, one must understand the mechanism. In disease models, particularly oncology (e.g., Glioblastoma, NSCLC), the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is frequently overexpressed.
-
The Mechanism: LAT1 is an obligate antiporter. It imports extracellular Leucine in exchange for intracellular Glutamine.
-
The Disease Context: Cancer cells maintain high intracellular Glutamine pools to drive this exchange, fueling rapid Leucine uptake to hyperactivate mTORC1.
-
Why Leucine-d7? The "d7" label (7 deuterium atoms) creates a mass shift of +7 Da. This is strategically superior to +1 or +3 shifts because it moves the analyte signal completely outside the natural isotopic envelope of endogenous Leucine, preventing "crosstalk" during Mass Spectrometry (MS) quantification.
Visualization: The Signaling Pathway
The following diagram illustrates the LAT1-mediated transport mechanism and its downstream activation of mTORC1, highlighting the exchange mechanism critical for assay design.
Caption: LAT1 functions as an exchanger, importing Leucine-d7 while exporting Glutamine. Intracellular Leucine-d7 subsequently disables Sestrin2 to activate mTORC1.
Comparative Analysis: Leucine-d7 vs. Alternatives
The following table objectively compares Leucine-d7 against the two most common alternatives.
| Feature | Leucine-d7 (Stable Isotope) | ||
| Detection Method | LC-MS/MS (MRM) | Scintillation Counting | LC-MS/MS (MRM) |
| Sensitivity | High (Femtomole range) | Ultra-High (Attomole range) | High |
| Mass Shift | +7 Da (Clean spectral window) | N/A (Radioactive decay) | +6 Da |
| Safety | Non-toxic, Benchtop safe | Hazardous, requires EHS protocols | Non-toxic |
| Multiplexing | Yes (Can co-incubate with other metabolites) | No (Signal overlap) | Yes |
| Cost | Moderate | High (Disposal/Regulatory costs) | Moderate |
| Key Limitation | Requires Mass Spec instrumentation | Cannot distinguish metabolites | Potential overlap with heavy Ile |
Expert Insight: While
Experimental Protocol: Leucine-d7 Uptake Assay
This protocol is designed to be self-validating . The inclusion of a "Zero-Degree" control (ice) or a specific LAT1 inhibitor (e.g., JPH203) validates that the measured uptake is transporter-mediated and not non-specific binding.
Phase 1: Cell Preparation
-
Seeding: Seed Healthy (e.g., HUVEC) and Disease (e.g., MCF-7 or U87MG) cells in 24-well plates.
-
Confluency: Target 80% confluency. Over-confluent cells may downregulate transporters due to contact inhibition.
Phase 2: The "Starvation" (Equilibration)
Causality: We must deplete extracellular amino acids to create a strong concentration gradient. However, we use a Na+-free buffer to ensure we are measuring System L (LAT1) and not System A (Na+-dependent) transport.
-
Wash: Rinse cells 2x with warm (
C) Choline-Krebs-Ringer Buffer (Na+-free) . -
Incubation: Incubate in the same buffer for 15 minutes at
C.
Phase 3: The Pulse (Uptake)
-
Preparation: Prepare 100 µM Leucine-d7 in warm Choline-Krebs buffer.
-
Control: Prepare a set of wells with 10 µM JPH203 (LAT1 inhibitor) to validate specificity.
-
-
Pulse: Aspirate starvation buffer and add 300 µL of Leucine-d7 solution.
-
Timing: Incubate for exactly 2 to 5 minutes .
-
Note: Uptake is linear only for a short window. Longer incubations measure incorporation (protein synthesis), not transport rates.
-
Phase 4: Quench and Extraction
-
Quench: Rapidly aspirate media and wash 3x with Ice-Cold PBS . The temperature drop freezes transporter activity immediately.
-
Lysis: Add 200 µL of 80% Methanol/Water (-20^\circ$C) containing an internal standard (e.g., Norleucine).
-
Collection: Scrape cells and transfer to microcentrifuge tubes. Vortex and centrifuge (10,000 x g, 10 min) to pellet protein.
-
Supernatant: Transfer supernatant to LC-MS vials. (Resuspend protein pellet in NaOH for BCA assay normalization).
Phase 5: LC-MS/MS Analysis
-
Column: Intrada Amino Acid or C18 (with ion-pairing reagent).
-
Mode: Positive Ion Electrospray (ESI+).
-
MRM Transition (Leucine-d7): Monitor
139.1 \to 93.1 (Precursor \to Fragment).-
Compare to Endogenous Leucine:
.
-
Workflow Visualization
Caption: Step-by-step workflow from cell seeding to LC-MS quantification. Critical control points are the 'Starve' and 'Quench' steps.
Data Interpretation & Expected Results
When analyzing the data, calculate the uptake rate using the following formula:
Comparative Expectations:
-
Healthy Cells (e.g., Fibroblasts): Expect moderate uptake with saturation kinetics appearing at lower concentrations (
). -
Disease Cells (e.g., Cancer): Expect 2-5x higher Vmax . The curve will remain linear at higher concentrations due to LAT1 overexpression.
-
Inhibition Control: Samples treated with JPH203 should show >80% reduction in uptake, confirming that the signal is LAT1-specific.
References
-
Hafliger, P., & Charles, R. P. (2019). The L-Type Amino Acid Transporter 1 (LAT1): An Emerging Target in Cancer. International Journal of Molecular Sciences.
-
Wang, Q., & Holst, J. (2015).[2] L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. American Journal of Cancer Research.
-
Gauthier-Coles, G., et al. (2021). Quantitative modelling of amino acid transport and homeostasis in mammalian cells. Nature Communications.
-
Sigma-Aldrich. (2023). Stable Isotope Labeled Amino Acids Product Guide.
-
Fuchs, B. C., & Bode, B. P. (2005). Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime? Seminars in Cancer Biology.
Sources
Confirming site-specific deuteration using high-res proton NMR
Precision Quantitation of Site-Specific Deuteration: A Comparative Guide to High-Res H NMR
Executive Summary: The "Deuterium Switch" Challenge
The "deuterium switch"—replacing specific hydrogen atoms with deuterium to improve metabolic stability (Kinetic Isotope Effect) without altering target potency—has revitalized small molecule drug discovery. This approach was validated by the FDA approval of deutetrabenazine (Austedo®) in 2017, the first deuterated drug to be recognized as a New Chemical Entity (NCE) [1].
However, the synthesis of deuterated isotopologues often yields a mixture of
This guide establishes High-Resolution Quantitative Proton NMR (
Comparative Analysis: Selecting the Right Tool
To justify the resource investment in qNMR, one must understand where it outperforms the alternatives.
Table 1: Analytical Method Performance Matrix
| Feature | High-Res | Mass Spectrometry (MS) | Deuterium ( |
| Primary Readout | Signal attenuation (Integration) | Mass-to-charge ratio ( | Direct Deuterium signal |
| Site-Specificity | Excellent (Resolved chemical shifts) | Poor (Dependent on fragmentation) | Moderate (Broad lines overlap) |
| Quantitation | Highly Accurate (<1% error) | Semi-quantitative (Ionization variance) | Moderate (Low sensitivity) |
| Sample Requirement | High (1–10 mg) | Low (<1 µg) | Very High (>20 mg or Cryoprobe) |
| Resolution | Sharp lines (<1 Hz) | N/A | Broad lines (>20 Hz) |
| Key Limitation | Requires non-overlapping signals | Cannot easily map regioselectivity | Low |
Expert Insight: While MS is the go-to for global enrichment (e.g., "Is the sample 98% deuterated?"),
The H qNMR Methodology
The core principle of using proton NMR for deuteration analysis is Integration Reduction . Since deuterium (
The Workflow: From Synthesis to Quantitation
The following diagram outlines the critical decision points and experimental flow for validating deuterated compounds.
Figure 1: The qNMR workflow emphasizes the critical
Detailed Experimental Protocol
This protocol is designed for a standard 400–600 MHz spectrometer.
Step 1: Sample Preparation & Internal Normalization
Unlike absolute purity determination, site-specific deuteration analysis often uses the molecule itself as the standard.
-
Select a Reference Signal: Identify a proton on the molecule that is metabolically stable and chemically distinct from the deuteration site. This signal (e.g., an aromatic proton or a methyl group) will serve as the internal standard (Integral = 1.0 or 3.0).
-
Solvent Selection: Use a solvent that prevents signal overlap.[2] DMSO-
is preferred for polar compounds to prevent aggregation, which broadens lines and ruins integration accuracy [3].
Step 2: The Critical Determination
Causality: Quantitative accuracy depends on the nuclei returning to thermal equilibrium between scans. If the relaxation delay (
-
Experiment: Run a standard Inversion Recovery pulse sequence (t1ir or equivalent).
-
Analysis: Calculate
for both the target site and the reference signal. -
Rule: Set your experimental relaxation delay (
) to at least 5 the longest in the pair. This ensures 99.3% magnetization recovery [4].
Step 3: qNMR Acquisition Parameters
-
Pulse Sequence: Single pulse (zg or equivalent) without decoupling.
-
Pulse Angle: 90° (maximize signal, requires full
delay). -
Spectral Width: Broad enough to capture all signals plus 10% baseline on edges.
-
Scans (NS): Minimum 16 (for phase cycling), but typically 64–128 to achieve Signal-to-Noise (S/N) > 250:1.
-
Acquisition Time (AQ): Ensure AQ > 3 seconds to prevent truncation artifacts (sinc wiggles) which distort integrals.
Step 4: Processing
-
Window Function: Apply exponential multiplication with minimal line broadening (LB = 0.1–0.3 Hz).
-
Phasing: Manual phasing is mandatory.[3] Autophasing often leaves residual dispersive character at the baseline.
-
Baseline Correction: Use a polynomial fit (e.g., Bernstein polynomial) on the regions without peaks. Do not use automatic baseline flattening algorithms that "chop" the feet of the peaks.
Data Interpretation & Calculation
The Formula
To calculate the percentage of deuteration (
Where:
- = Integral area of the deuterated site (residual proton signal).
- = Theoretical number of protons at that site (if non-deuterated).
- = Integral area of the internal reference signal.
- = Number of protons at the reference site.
Case Study Data: Deuterated Benzyl Derivative
Scenario: We synthesized a benzyl derivative targeting 98% deuteration at the benzylic position (
| Signal | Chemical Shift ( | Theoretical H ( | Measured Integral ( | Normalized H ( | Calculation | Result |
| Aromatic (Ref) | 7.2 ppm | 1 | 1.000 | 1.00 | N/A | Reference |
| Benzylic (Target) | 4.5 ppm | 2 | 0.038 | 0.038 | 98.1% D | |
| Methyl (Control) | 2.1 ppm | 3 | 2.995 | 2.99 | < 0.5% D |
Interpretation: The Benzylic signal should be 2.0H. It appears as 0.038H. The calculation confirms 98.1% deuterium incorporation. Crucially, the Methyl group integrates to 2.99H, confirming that no scrambling (H/D exchange) occurred at that position during synthesis—a fact MS could not confirm if the mass difference between scrambled isotopomers is identical.
References
-
FDA Center for Drug Evaluation and Research. (2017). NDA Approval Package for Austedo (Deutetrabenazine).[4] U.S. Food and Drug Administration.[5][6] [Link]
-
Pirali, T., et al. (2019). "Deuterium in Drug Discovery: Progress, Opportunities and Challenges."[6] Nature Reviews Drug Discovery, 18(5). [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2739–2757. [Link]
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. [Link]
Sources
- 1. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 5. salamandra.net [salamandra.net]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
L-LEUCINE (ISOPROPYL-D7) proper disposal procedures
L-LEUCINE (ISOPROPYL-D7): COMPREHENSIVE DISPOSAL & HANDLING GUIDE
Executive Summary & Hazard Assessment
Substance Identification: L-Leucine (Isopropyl-d7)
CAS Number: 61-90-5 (Unlabeled generic); Specific isotopolog CAS varies (e.g., 106974-68-1 for d3, others for d7).
Isotope Type: Stable Isotope (Deuterium,
Strategic Overview:
L-Leucine (Isopropyl-d7) is a high-value stable isotope-labeled amino acid primarily used as an internal standard in mass spectrometry (LC-MS/MS) and NMR spectroscopy. Unlike radioisotopes (
Core Safety Directive: Treat as Non-Hazardous Chemical Waste unless contaminated with biological agents or hazardous solvents.
Waste Characterization & Decision Logic
Effective disposal relies on correctly categorizing the waste stream based on experimental context. Use the following logic to determine the correct disposal path.
Waste Stream Classification Table
| Waste Category | Composition Scenario | Hazard Level | Disposal Stream |
| Type A: Pure Solid | Expired or excess dry powder in original vial. | Low | Non-Hazardous Chemical Waste (Solid) |
| Type B: Aqueous Solution | Dissolved in water, PBS, or saline buffers. | Low | Non-Hazardous Chemical Waste (Liquid) or Drain* |
| Type C: Solvent Mixture | Dissolved in Acetonitrile, Methanol, or Formic Acid (LC-MS mobile phase). | High (Flammable/Toxic) | Hazardous Chemical Waste (Solvent) |
| Type D: Biological Matrix | Spiked into cell lysate, plasma, or tissue culture. | Biohazard | Biohazardous Waste (Autoclave/Incinerate) |
*Drain disposal is chemically safe for amino acids but often prohibited by institutional "No Chemical Down Drain" policies. Always default to waste containers unless explicitly authorized.
Operational Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired/Excess)
Context: You have a vial of expensive d7-Leucine that has been compromised by moisture or cross-contamination.
-
Segregation: Do not mix with hazardous solids (e.g., cytotoxic drugs).
-
Labeling: Affix a "Non-Hazardous Chemical Waste" label. Explicitly write "L-Leucine (Isopropyl-d7) - Stable Isotope."
-
Container: Place the entire vial (cap tightened) into a clear, sealable secondary bag or a wide-mouth solid waste drum.
-
Documentation: Log the mass for inventory reconciliation. Note: As a stable isotope, it does not require a radioactive decay log.
Scenario B: Disposal of LC-MS Mobile Phases (Solvent Mixtures)
Context: Leftover mobile phase containing traces of d7-Leucine mixed with Acetonitrile/Water/Formic Acid.
-
Hazard Identification: The hazard is driven by the organic solvent (Acetonitrile/Methanol), not the Leucine.
-
Collection: Pour into the "Halogenated" or "Non-Halogenated" solvent waste carboy depending on the solvent composition.
-
Acetonitrile/Methanol
Non-Halogenated.
-
-
Labeling: List all solvents percentages. Add "Trace L-Leucine-d7 (<0.1%)" to the contents list.
-
Precaution: Ensure the carboy is grounded during transfer to prevent static discharge if the solvent volume is high.
Scenario C: Disposal of Spiked Biological Samples
Context: Cell culture media or plasma samples spiked with d7-Leucine for SILAC or metabolic flux analysis.
-
Biosafety Level (BSL) Assessment: Determine if the biological matrix is BSL-1 or BSL-2.
-
Inactivation:
-
Liquid: Add bleach (final conc. 10%) for 30 minutes OR collect for autoclaving.
-
Solid (Tips/Tubes): Collect in red biohazard bags.
-
-
Disposal: Autoclave at 121°C, 15 psi for 30+ minutes, or ship for medical waste incineration. The d7-Leucine degrades harmlessly during this process.
Visual Logic: The Disposal Decision Tree
The following diagram illustrates the decision-making process for L-Leucine (Isopropyl-d7) waste.
Figure 1: Decision matrix for segregating L-Leucine-d7 waste streams based on matrix hazards.
Emergency Procedures (Spill Response)
Although L-Leucine-d7 is non-hazardous, spills in a lab setting must be managed professionally to maintain hygiene and prevent slip hazards.
-
PPE Required: Nitrile gloves, safety glasses, lab coat.
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Absorb with paper towels or standard spill pads.
-
Clean the area with water and mild detergent.
-
Dispose of absorbent materials in standard lab trash (unless the solvent is hazardous, then use a fume hood waste bag).
-
Regulatory Compliance & Best Practices
-
EPA (USA): L-Leucine is not listed under RCRA (Resource Conservation and Recovery Act) P-lists or U-lists. It is not an acute hazardous waste.[4]
-
Deuterium Regulation: The US NRC (Nuclear Regulatory Commission) and equivalent global bodies do not regulate stable isotopes like deuterium. No specific license is required for possession or disposal.
-
Drain Disposal: While L-Leucine is biodegradable and non-toxic, Best Management Practices (BMP) in pharmaceutical labs prohibit drain disposal to prevent exceeding BOD (Biological Oxygen Demand) limits or triggering false positives in effluent monitoring.
References
-
Sigma-Aldrich. (2022). Safety Data Sheet: L-Leucine. Retrieved from
-
Cambridge Isotope Laboratories. (2023). Stable Isotope Safety & Handling. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from
-
National Institutes of Health (NIH). Waste Disposal Guide for Research Laboratories. Retrieved from
Sources
Personal protective equipment for handling L-LEUCINE (ISOPROPYL-D7)
Part 1: Strategic Safety Overview
The Dual-Protection Mandate Handling L-Leucine (Isopropyl-D7) requires a shift in mindset from "toxicity defense" to "integrity assurance."[1] While standard L-Leucine is chemically benign (classified as non-hazardous under GHS), the deuterated isotopologue represents a significant financial and experimental investment.[1]
Therefore, the Personal Protective Equipment (PPE) and handling protocols defined here serve a dual purpose:
-
Occupational Hygiene: Preventing the inhalation of fine particulates and sensitization to biological dusts.
-
Isotopic Integrity: Eliminating the risk of introducing proteases, nucleases, or atmospheric moisture that could compromise downstream Mass Spectrometry (MS) or NMR applications.[1]
Core Hazard Profile
-
Chemical Toxicity: Low.[1] Not classified as a carcinogen or acute toxin [1, 2].[1]
-
Physical Hazard: High (Dust). Fine amino acid powders are easily aerosolized.[1] Inhalation can cause mechanical irritation to the respiratory tract (H335 precautionary) [3].[1]
-
Operational Hazard: H/D Exchange & Static. Deuterated powders are often static-prone, leading to "jumping" during weighing.[1] Hygroscopicity is low, but moisture uptake can affect precise mass measurements.[1]
Part 2: PPE & Engineering Controls Matrix
The following matrix prescribes protection levels based on the specific operational scale.
| Component | Standard Handling (< 1g) | Bulk Transfer / Stock Solution Prep (> 1g) | Rationale & Technical Specification |
| Respiratory | Surgical Mask (Minimum) | N95 / P100 Respirator | Prevents inhalation of micron-sized particulates.[1] Engineering controls (fume hood) are preferred over masking alone [4].[1] |
| Dermal (Hand) | Nitrile Gloves (0.11mm) | Double-Gloved Nitrile | Latex contains proteins that may contaminate biological assays.[1] Nitrile offers superior chemical resistance and lower static generation. |
| Ocular | Safety Glasses (Side Shields) | Goggles (Indirect Vent) | Protects against projectile powder if static discharge occurs.[1] |
| Body | Lab Coat (Cotton/Poly) | Lab Coat + Tyvek Sleeves | Prevents accumulation of dust on street clothes; sleeves prevent skin squames from contaminating the sample.[1] |
| Engineering | Balance Enclosure | Fume Hood / Biosafety Cabinet | A static-dissipative balance enclosure is critical to prevent air currents from dispersing the light powder.[1] |
Part 3: Operational Workflow (The Self-Validating System)
This protocol is designed as a self-validating system : if a step is missed (e.g., static control), the immediate physical result (powder scattering) serves as an error signal.[1]
Phase 1: Preparation & Static Neutralization [1]
-
Environment: Ensure relative humidity is controlled (30-50%). Low humidity increases static; high humidity risks clumping.[1]
-
The "Zone of Cleanliness": Wipe down the balance area with 70% Ethanol. Allow to dry completely.[1]
-
Why? Residual moisture will dissolve the powder on contact.
-
-
Static Check: Pass an anti-static gun (ionizer) over the weighing boat and spatula.[1]
-
Validation: If the powder "jumps" or clings to the spatula during the first transfer, stop. Re-ionize the tools.
-
Phase 2: The "Clean Weighing" Technique
-
Donning Sequence: Wash hands
Coat Glasses Gloves.[1]-
Critical: Pull glove cuffs over lab coat cuffs to seal the wrist gap.
-
-
Transfer:
-
Post-Weighing:
-
Immediately recap the source vial. Parafilm is recommended for long-term storage to prevent slow moisture ingress.[1]
-
Phase 3: Spill Management
Part 4: Disposal & Logistics
While L-Leucine is non-hazardous, laboratory compliance dictates specific disposal streams to prevent regulatory confusion.[1]
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Chemical Waste bin.
-
Liquid Waste: Aqueous solutions of L-Leucine-D7 can generally be disposed of via drain with copious water, provided pH is neutral (6-8) and local regulations permit [5].[1] However, if mixed with organic solvents (e.g., HPLC mobile phases), dispose of in Solvent Waste .[1]
-
Container Disposal: Triple rinse empty vials with water before discarding in glass recycling or sharps containers.
Part 5: Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling L-Leucine (Isopropyl-D7), ensuring the correct PPE is matched to the risk level.
Caption: Decision logic for PPE selection and operational flow. Note the critical "Static Neutralization" checkpoint before handling.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: L-Leucine (CAS 61-90-5).[1][2][3] Retrieved from [1]
-
PubChem. (n.d.).[1] L-Leucine Safety and Hazards Profile. National Library of Medicine. Retrieved from [1]
-
Carl Roth. (2023).[1] Safety Data Sheet: L-Leucine ≥98.5%, Ph.Eur., USP.[1][2] Retrieved from [1]
-
University of Wisconsin-Madison. (n.d.).[1] Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.[1][2][3][4][5][6][7][8][9] Retrieved from
-
Cornell University. (n.d.).[1] Disposal of Nonhazardous Laboratory Waste. Environment, Health and Safety.[1][2][3][4][5][6][7][9] Retrieved from [1]
Sources
- 1. L-Leucine, ethyl ester, hydrochloride (1:1) | C8H18ClNO2 | CID 11658447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cellseco.com [cellseco.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. ehs.cornell.edu [ehs.cornell.edu]
- 7. amano-enzyme.com [amano-enzyme.com]
- 8. klamathcc.edu [klamathcc.edu]
- 9. ajiaminoscience.eu [ajiaminoscience.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
